molecular formula C40H59N5O9 B15597882 Cyanostatin B

Cyanostatin B

Cat. No.: B15597882
M. Wt: 753.9 g/mol
InChI Key: BDDHCMIGYUBMCI-CXZNUDFZSA-N
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Description

Cyanostatin B is a peptide.
leucine aminopeptidase M inhibitor;  structure in first source

Properties

Molecular Formula

C40H59N5O9

Molecular Weight

753.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxydecanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]-methylamino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C40H59N5O9/c1-5-7-8-9-10-12-30(41)35(48)37(50)42-31(23-26-14-18-28(46)19-15-26)38(51)44(4)34(25(3)6-2)39(52)45-22-11-13-33(45)36(49)43-32(40(53)54)24-27-16-20-29(47)21-17-27/h14-21,25,30-35,46-48H,5-13,22-24,41H2,1-4H3,(H,42,50)(H,43,49)(H,53,54)/t25?,30-,31+,32+,33+,34+,35+/m1/s1

InChI Key

BDDHCMIGYUBMCI-CXZNUDFZSA-N

Origin of Product

United States

Foundational & Exploratory

Cyanostatin B: A Technical Guide to its Chemical Structure and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanostatin B is a naturally occurring linear lipopeptide isolated from cyanobacterial blooms, specifically from a Microcystis species. It belongs to the microginin class of peptides and has garnered significant interest in the scientific community due to its potent inhibitory activity against leucine (B10760876) aminopeptidase (B13392206) M. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

This compound is a pentapeptide derivative with a unique N-terminal fatty acid moiety. The peptide sequence consists of (Ahda)--(Tyr)--(MeIle)--(Pro)--(Tyr), where Ahda represents 3-amino-2-hydroxydecanoic acid.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Chemical Formula C40H59N5O9
Molecular Weight 753.938 g/mol
Monoisotopic Mass (Neutral) 753.4312785 Da
Monoisotopic Mass ([M+H]+) 754.4385547 Da
IUPAC Name (2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxydecanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]-methylamino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Class Microginin

Biological Activity

This compound is a potent inhibitor of Leucine Aminopeptidase M (LAP M), a zinc-dependent metalloenzyme involved in the cleavage of N-terminal leucine residues from peptides and proteins.[2]

Table 2: Biological Activity of this compound

Target EnzymeActivityIC50 Value
Leucine Aminopeptidase MInhibition12 ng/mL[2]
Protein Phosphatase 2AWeak InhibitionNot specified[2]

The inhibitory activity of this compound against LAP M suggests its potential as a lead compound for the development of therapeutic agents targeting processes where this enzyme is dysregulated.

Experimental Protocols

Detailed experimental protocols for the specific isolation, characterization, and total synthesis of this compound are not extensively documented in publicly accessible literature. However, based on general methods for similar cyanobacterial peptides and enzyme inhibition assays, the following represents a plausible workflow.

General Protocol for Isolation of Cyanobacterial Peptides
  • Biomass Collection and Extraction: Collect cyanobacterial bloom material and lyophilize. Extract the dried biomass with a suitable organic solvent mixture, such as methanol/water or dichloromethane/methanol.

  • Solvent Partitioning: Partition the crude extract between different immiscible solvents (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on polarity.

  • Chromatographic Purification: Subject the bioactive fraction to a series of chromatographic steps. This typically includes:

    • Silica Gel Chromatography: For initial fractionation based on polarity.

    • Size-Exclusion Chromatography (e.g., Sephadex LH-20): To separate compounds based on molecular size.

    • High-Performance Liquid Chromatography (HPLC): Employ reversed-phase (e.g., C18) HPLC with a suitable solvent gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) for final purification of the target compound.

  • Structure Elucidation: Characterize the purified compound using spectroscopic methods such as NMR (1H, 13C, 2D-NMR) and mass spectrometry (HR-ESI-MS, MS/MS) to determine its planar structure and stereochemistry.

General Protocol for Leucine Aminopeptidase M Inhibition Assay

This protocol is based on the fluorometric detection of AMC (7-amino-4-methylcoumarin) released from a synthetic substrate.[3][4]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

    • Substrate Stock Solution: Leucine-7-amido-4-methylcoumarin (Leu-AMC) dissolved in DMSO.

    • Enzyme Solution: Purified Leucine Aminopeptidase M in assay buffer.

    • Inhibitor (this compound) Stock Solution: Dissolved in DMSO.

  • Assay Procedure (96-well plate format):

    • Add assay buffer, enzyme solution, and varying concentrations of this compound (or DMSO for control) to the wells.

    • Pre-incubate the plate at 37°C for a defined period.

    • Initiate the reaction by adding the Leu-AMC substrate.

    • Monitor the increase in fluorescence (Excitation: ~355 nm, Emission: ~460 nm) over time using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the fluorescence curves.

    • Determine the percentage of inhibition for each concentration of this compound.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_isolation Isolation and Purification cluster_characterization Structure Elucidation Biomass Cyanobacterial Biomass Extraction Solvent Extraction Biomass->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Silica Silica Gel Chromatography Partitioning->Silica SEC Size-Exclusion Chromatography Silica->SEC HPLC Reversed-Phase HPLC SEC->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound NMR NMR Spectroscopy (1D and 2D) Pure_Compound->NMR MS Mass Spectrometry (HR-ESI-MS, MS/MS) Pure_Compound->MS Structure Chemical Structure NMR->Structure MS->Structure

Figure 1. General experimental workflow for the isolation and structural elucidation of this compound.

signaling_pathway cluster_inhibition Inhibition of Leucine Aminopeptidase M cluster_cellular_effects Potential Downstream Cellular Effects Substrate Peptide Substrate (with N-terminal Leucine) LAP Leucine Aminopeptidase M (LAP M) Substrate->LAP binds to active site Product Cleaved Peptide + Leucine LAP->Product catalyzes cleavage Peptide_Pool Altered Intracellular Peptide Pool Product->Peptide_Pool CyanostatinB This compound CyanostatinB->LAP inhibits Signaling Disruption of Peptide-Mediated Signaling Pathways Peptide_Pool->Signaling Protein_Turnover Impaired Protein Turnover and Degradation Peptide_Pool->Protein_Turnover

Figure 2. Inhibition of Leucine Aminopeptidase M by this compound and potential downstream effects.

References

Cyanostatin B: A Technical Guide to its Discovery, Origin, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Cyanostatin B, a potent leucine (B10760876) aminopeptidase (B13392206) M inhibitor of cyanobacterial origin. It details the discovery and origin of this lipopeptide, its chemical structure, and its significant biological activities. This document includes a compilation of available quantitative data, outlines relevant experimental methodologies, and presents visual representations of its presumed biosynthetic pathway and inhibitory mechanism to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Cyanobacteria are prolific producers of a diverse array of secondary metabolites with potent biological activities. Among these, lipopeptides represent a significant class of compounds with potential therapeutic applications. This compound, a notable member of this class, has garnered attention for its potent and specific inhibitory activity against leucine aminopeptidase M. This guide delves into the core aspects of this compound, from its initial discovery to its biological implications.

**2. Discovery and Origin

This compound was first isolated and identified by Sano and colleagues in 2005 from a cyanobacterial water bloom that occurred in Loch Rescobie, Scotland.[1] The producing organism was identified as a species of the genus Microcystis.[1] This discovery highlighted the potential of freshwater cyanobacterial blooms as a source of novel bioactive compounds.

Chemical Structure and Properties

This compound is a lipopeptide with the molecular formula C40H59N5O9 and a monoisotopic mass of 753.4312785 Da. Its structure incorporates a 3-amino-2-hydroxydecanoic acid (Ahda) moiety, a characteristic feature of many cyanobacterial lipopeptides. The peptide backbone consists of five amino acid residues.

The IUPAC name for this compound is (2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxydecanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]-methylamino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC40H59N5O9CyanoMetDB
Molecular Weight753.938 g/mol CyanoMetDB
Monoisotopic Mass753.4312785 DaCyanoMetDB
ClassLipopeptide[1]
OriginMicrocystis sp.[1]

Biological Activity

This compound exhibits potent and specific inhibitory activity against Leucine Aminopeptidase M (LAP). It also displays weaker inhibitory effects on other enzymes and has been shown to have cytotoxic and genotoxic effects on human cancer cell lines.

Table 2: Summary of a Glimpse into the Biological Activities of this compound

Biological Target/ActivityMeasurementValueReference
Leucine Aminopeptidase M (LAP) InhibitionIC5012 ng/mL[1]
Protein Phosphatase 2A (PP2A) Inhibition-Weak inhibitor[1]
Angiotensin-Converting Enzyme (ACE) Inhibition-Weak inhibitor
Cytotoxicity against HepG2 cells-Induces cell growth inhibition
Genotoxicity against HepG2 cells-Induces DNA damage

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are outlined in the primary literature. The following sections provide a generalized overview of the methodologies typically employed for such lipopeptides.

Isolation and Purification of this compound

The isolation of this compound from Microcystis biomass generally involves the following steps:

  • Extraction: The lyophilized cyanobacterial cells are extracted with an organic solvent mixture, such as 1:1 (v/v) dichloromethane/methanol, to obtain a crude extract.

  • Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.

  • Chromatography: The resulting fractions are further purified using a combination of chromatographic techniques, which may include:

    • Silica gel chromatography.

    • Reversed-phase high-performance liquid chromatography (HPLC).

A generalized workflow for the isolation of lipopeptides from cyanobacteria is depicted below.

G cluster_extraction Extraction cluster_purification Purification biomass Lyophilized Microcystis Biomass extraction Solvent Extraction (e.g., CH2Cl2/MeOH) biomass->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning silica Silica Gel Chromatography partitioning->silica hplc Reversed-Phase HPLC silica->hplc pure_cyanostatin_b Pure this compound hplc->pure_cyanostatin_b

Caption: Generalized workflow for the isolation and purification of this compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the elemental composition and molecular weight of the compound. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which helps in sequencing the peptide backbone.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (e.g., 1H, 13C, COSY, HSQC, HMBC) are employed to elucidate the detailed connectivity of atoms and the stereochemistry of the molecule.

Cytotoxicity Assay

The cytotoxic effects of this compound on cancer cell lines such as HepG2 (human hepatocellular carcinoma) are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The general procedure is as follows:

  • Cell Seeding: HepG2 cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) value is determined.

Biosynthesis

While the specific biosynthetic gene cluster for this compound has not yet been identified, it is highly probable that it is synthesized via a Non-Ribosomal Peptide Synthetase (NRPS) or a hybrid NRPS-Polyketide Synthase (PKS) pathway. These large, multi-enzyme complexes are common in cyanobacteria, including Microcystis, for the production of lipopeptides.

The biosynthesis would likely involve the following key steps:

  • Activation: The constituent amino acids and the fatty acid precursor are activated by adenylation (A) domains.

  • Thiolation: The activated monomers are then transferred to peptidyl carrier protein (PCP) or acyl carrier protein (ACP) domains.

  • Elongation: Condensation (C) domains catalyze the formation of peptide bonds, sequentially elongating the peptide chain.

  • Modification: Tailoring enzymes may introduce modifications such as N-methylation.

  • Termination: A thioesterase (TE) domain releases the final lipopeptide, often through cyclization.

A putative biosynthetic pathway for this compound is illustrated below.

G cluster_nrps_pks Putative NRPS/PKS Assembly Line start Fatty Acid Precursor (via PKS module) module1 Module 1 (Ahda) start->module1 Loading module2 Module 2 (Tyr) module1->module2 Condensation module3 Module 3 (MeIle) module2->module3 Condensation module4 Module 4 (Pro) module3->module4 Condensation module5 Module 5 (Tyr) module4->module5 Condensation release Thioesterase (TE) Domain module5->release Transfer cyanostatin_b This compound release->cyanostatin_b Release/ Cyclization

Caption: Putative Non-Ribosomal Peptide Synthetase (NRPS) / Polyketide Synthase (PKS) pathway for this compound biosynthesis.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the potent inhibition of Leucine Aminopeptidase M (LAP), a metalloenzyme that plays a crucial role in the final stages of protein degradation by cleaving N-terminal leucine residues from peptides. By inhibiting LAP, this compound can disrupt cellular processes that rely on protein turnover and amino acid recycling.

The inhibition of LAP can have downstream effects on various signaling pathways. For instance, the regulation of peptide hormone activity and the processing of antigens for presentation by the major histocompatibility complex (MHC) can be affected by LAP activity. The precise signaling pathways impacted by this compound's inhibition of LAP are a subject for further investigation.

G cluster_inhibition Inhibition of Leucine Aminopeptidase M cluster_cellular_effects Downstream Cellular Effects cyanostatin_b This compound inhibition Inhibition cyanostatin_b->inhibition lap Leucine Aminopeptidase M (LAP) lap->inhibition protein_degradation Disruption of Protein Degradation inhibition->protein_degradation peptide_processing Altered Peptide Hormone Processing inhibition->peptide_processing antigen_presentation Impaired Antigen Presentation inhibition->antigen_presentation

Caption: Conceptual diagram of this compound's mechanism of action.

Conclusion

This compound stands out as a potent and specific inhibitor of leucine aminopeptidase M, originating from the freshwater cyanobacterium Microcystis. Its discovery underscores the vast and largely untapped potential of cyanobacterial secondary metabolites in drug discovery. Further research into its biosynthesis, mechanism of action, and therapeutic potential is warranted to fully elucidate its role in cellular processes and explore its applicability in medicine. This technical guide provides a foundational resource for scientists and researchers to build upon in their future investigations of this intriguing natural product.

References

An In-depth Technical Guide to Cyanostatin B Producing Cyanobacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cyanostatin B, a potent leucine (B10760876) aminopeptidase (B13392206) M inhibitor produced by cyanobacteria. The information compiled herein is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development, natural product discovery, and cyanobacterial biotechnology. This guide details the known producing species, biosynthetic pathways, and detailed experimental protocols for the cultivation, extraction, and analysis of this compound.

This compound: An Overview

This compound is a naturally occurring lipopeptide that has garnered significant interest due to its potent inhibitory activity against leucine aminopeptidase M (LAP-M), with an IC50 value of 12 ng/mL. It also exhibits weak inhibitory activity against protein phosphatase 2A (PP2A) and angiotensin-converting enzyme (ACE)[1]. The chemical structure of this compound consists of a peptide chain and a fatty acid moiety, specifically 3-amino-2-hydroxydecanoic acid (Ahda). The peptide portion is composed of the amino acids Tyrosine (Tyr), Methyl-Isoleucine (MeIle), and Proline (Pro).

Table 1: Chemical Properties of this compound

PropertyValue
Chemical Formula C40H59N5O9
Molecular Weight 753.938 g/mol
Monoisotopic Mass 753.4312785 Da
IUPAC Name (2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxydecanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]-methylamino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Building Blocks (Ahda)--(Tyr)--(MeIle)--(Pro)--(Tyr)

This compound Producing Cyanobacteria

Initial research has identified that this compound is produced by a species of the cyanobacterial genus Microcystis. Specifically, it was isolated from cyanobacterial water blooms in Loch Rescobie, Scotland, with a Microcystis species being the definitive source[1]. While the exact species was not specified in the initial report, MicrocystIS aeruginosa is a common bloom-forming species known to produce a wide array of peptides[2]. Further research is required to pinpoint the specific species and strains of Microcystis responsible for this compound production and to explore other potential cyanobacterial sources.

Biosynthesis of this compound

The chemical structure of this compound, a lipopeptide, strongly suggests that its biosynthesis is carried out by a multienzyme complex involving Non-Ribosomal Peptide Synthetases (NRPS) and likely Polyketide Synthases (PKS) for the fatty acid component.

General Principles of NRPS/PKS Biosynthesis in Cyanobacteria

Non-ribosomal peptide synthesis is a common pathway for the production of a vast array of bioactive peptides in cyanobacteria. This process is independent of the ribosome and is catalyzed by large, modular enzymes known as NRPSs. Each module of an NRPS is responsible for the incorporation of a specific amino acid into the growing peptide chain. A typical NRPS module consists of several domains:

  • Adenylation (A) domain: Selects and activates the specific amino acid as an aminoacyl adenylate.

  • Thiolation (T) domain (or Peptidyl Carrier Protein - PCP): Covalently binds the activated amino acid via a phosphopantetheine arm.

  • Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acids attached to adjacent T domains.

  • Thioesterase (TE) domain: Typically located at the end of the final module, this domain releases the fully assembled peptide chain, often through cyclization.

Polyketide synthases (PKSs) are structurally and functionally similar to NRPSs but utilize acyl-CoA precursors (like acetyl-CoA and malonyl-CoA) to build polyketide chains. The fatty acid component of this compound, 3-amino-2-hydroxydecanoic acid (Ahda), is likely synthesized via a PKS or a hybrid NRPS/PKS pathway.

Putative Biosynthetic Pathway for this compound

Based on the structure of this compound, a putative biosynthetic pathway can be proposed. This pathway would involve a hybrid NRPS/PKS system.

CyanostatinB_Biosynthesis cluster_PKS PKS Module (for Ahda) cluster_NRPS NRPS Modules PKS_start Loading Module (Decanoic acid precursor) PKS_mod1 PKS Module 1 (Hydroxylation) PKS_start->PKS_mod1 PKS_mod2 PKS Module 2 (Amination) PKS_mod1->PKS_mod2 NRPS_mod1 NRPS Module 1 (Tyr) PKS_mod2->NRPS_mod1 Transfer of Ahda NRPS_mod2 NRPS Module 2 (MeIle) NRPS_mod1->NRPS_mod2 NRPS_mod3 NRPS Module 3 (Pro) NRPS_mod2->NRPS_mod3 NRPS_mod4 NRPS Module 4 (Tyr) NRPS_mod3->NRPS_mod4 Release Release (TE domain) NRPS_mod4->Release Peptide Release CyanostatinB This compound Release->CyanostatinB Final Product

Caption: Putative biosynthetic pathway of this compound via a hybrid PKS-NRPS system.

Experimental Protocols

This section provides detailed methodologies for the cultivation of a potential this compound producing cyanobacterium, Microcystis aeruginosa, and for the extraction, purification, and quantification of this compound.

Cultivation of Microcystis aeruginosa

The following protocol is a general guideline for the cultivation of Microcystis aeruginosa. Optimization of growth conditions may be necessary to enhance the production of this compound.

Materials:

  • Microcystis aeruginosa culture

  • BG-11 medium (see Table 2 for composition)

  • Sterile culture flasks or photobioreactor

  • Light source (cool white fluorescent lamps)

  • Incubator or temperature-controlled room

  • Air supply with sterile filter

Table 2: Composition of BG-11 Medium

ComponentConcentration (g/L)
NaNO31.5
K2HPO4·3H2O0.04
MgSO4·7H2O0.075
CaCl2·2H2O0.036
Citric acid0.006
Ferric ammonium (B1175870) citrate0.006
EDTA (disodium salt)0.001
Na2CO30.02
Trace metal mix (A5)1 mL/L

Trace Metal Mix (A5):

ComponentConcentration (g/L)
H3BO32.86
MnCl2·4H2O1.81
ZnSO4·7H2O0.222
Na2MoO4·2H2O0.39
CuSO4·5H2O0.079
Co(NO3)2·6H2O0.0494

Procedure:

  • Prepare BG-11 medium according to the formulation in Table 2. Sterilize by autoclaving at 121°C for 20 minutes.

  • Inoculate the sterile BG-11 medium with an axenic culture of Microcystis aeruginosa to an initial optical density at 750 nm (OD750) of 0.05.

  • Incubate the culture at 25 ± 2°C under a 16:8 hour light:dark cycle with a light intensity of 30-50 µmol photons m⁻² s⁻¹.

  • Provide gentle aeration to the culture to ensure adequate mixing and gas exchange.

  • Monitor the growth of the culture by measuring the OD750 daily.

  • Harvest the cells in the late exponential or early stationary phase by centrifugation at 5000 x g for 15 minutes.

  • Lyophilize the cell pellet and store at -20°C until extraction.

Cultivation_Workflow Start Prepare sterile BG-11 medium Inoculate Inoculate with Microcystis aeruginosa Start->Inoculate Incubate Incubate at 25°C, 16:8 L:D cycle Inoculate->Incubate Aerate Provide gentle aeration Incubate->Aerate Monitor Monitor growth (OD750) Aerate->Monitor Harvest Harvest cells by centrifugation Monitor->Harvest Lyophilize Lyophilize cell pellet Harvest->Lyophilize Store Store at -20°C Lyophilize->Store

Caption: General workflow for the cultivation of Microcystis aeruginosa.

Extraction and Purification of this compound

This protocol describes a general procedure for the extraction and purification of lipopeptides from cyanobacterial biomass.

Materials:

  • Lyophilized Microcystis aeruginosa cells

  • Methanol (B129727) (HPLC grade)

  • Dichloromethane (B109758) (HPLC grade)

  • Solid Phase Extraction (SPE) C18 cartridges

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Extraction:

    • Extract the lyophilized cell biomass (e.g., 1 g) with a mixture of dichloromethane and methanol (2:1, v/v) three times.

    • Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Solid Phase Extraction (SPE):

    • Resuspend the dried extract in 50% aqueous methanol.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the resuspended extract onto the cartridge.

    • Wash the cartridge with increasing concentrations of aqueous methanol (e.g., 20%, 40%, 60%).

    • Elute this compound with 80-100% methanol.

  • Reversed-Phase HPLC Purification:

    • Dry the eluted fraction from SPE and redissolve in a small volume of the initial mobile phase.

    • Inject the sample onto a semi-preparative C18 HPLC column.

    • Use a linear gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA). A typical gradient could be from 30% to 80% acetonitrile over 40 minutes.

    • Monitor the elution profile at 220 nm and 280 nm.

    • Collect fractions corresponding to the peak of interest.

    • Confirm the presence of this compound in the collected fractions by mass spectrometry.

Extraction_Purification_Workflow Start Lyophilized Microcystis cells Extraction Solvent Extraction (DCM:MeOH) Start->Extraction Evaporation Evaporation Extraction->Evaporation SPE Solid Phase Extraction (C18 cartridge) Evaporation->SPE HPLC Reversed-Phase HPLC (C18 column) SPE->HPLC Analysis Mass Spectrometry Confirmation HPLC->Analysis Final_Product Purified this compound Analysis->Final_Product

Caption: Workflow for the extraction and purification of this compound.

Quantification of this compound by HPLC

Materials:

  • Purified this compound standard

  • HPLC system with a UV detector

  • Analytical C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile phase A: Water with 0.1% TFA

  • Mobile phase B: Acetonitrile with 0.1% TFA

Procedure:

  • Standard Curve Preparation:

    • Prepare a stock solution of purified this compound of known concentration.

    • Prepare a series of dilutions to create a standard curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • HPLC Analysis:

    • Set the flow rate to 1 mL/min.

    • Use a linear gradient, for example, from 40% to 70% mobile phase B over 20 minutes.

    • Set the UV detector to 220 nm.

    • Inject a fixed volume (e.g., 20 µL) of each standard and sample.

  • Quantification:

    • Integrate the peak area of this compound in the chromatograms of the standards and samples.

    • Construct a standard curve by plotting peak area versus concentration.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.

Conclusion

This compound from Microcystis species represents a promising lead compound for the development of novel therapeutics. This guide provides a foundational understanding of its production, biosynthesis, and the experimental methodologies required for its study. Further research is necessary to identify high-producing strains, elucidate the complete biosynthetic pathway, and optimize production and purification processes. The protocols and information presented here are intended to facilitate these future research endeavors.

References

The Enigmatic Biosynthesis of Cyanostatin B: A Technical Inquiry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of cyanobacterial secondary metabolites has unveiled a vast landscape of structurally diverse and biologically active compounds. Among these, the cyanostatin family of peptides has garnered interest for its potential therapeutic applications. However, a comprehensive understanding of the biosynthetic pathway of specific members, such as Cyanostatin B, remains elusive despite extensive investigation of related cyanobacterial natural products. This technical guide aims to synthesize the current knowledge surrounding the probable biosynthetic framework of this compound, drawing parallels with well-characterized non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathways in cyanobacteria, while highlighting the significant gaps in the available scientific literature.

Postulated Biosynthetic Origin: An NRPS/PKS Paradigm

Based on the structural characteristics of other cyanobacterial peptides, it is highly probable that this compound is synthesized via a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway.[1][2] This modular enzymatic machinery is responsible for the assembly of a wide array of complex natural products in cyanobacteria.[1][3] The general paradigm for such pathways involves:

  • Initiation: The biosynthesis is likely initiated by a loading module that selects and activates a specific starter unit, which could be a fatty acid or an amino acid derivative.

  • Elongation: A series of NRPS and PKS modules would then sequentially add amino acid and polyketide extender units, respectively. Each module is a multi-domain enzymatic complex responsible for the recognition, activation, and incorporation of a specific building block.

  • Modification: Tailoring enzymes, such as methyltransferases, oxidases, and halogenases, would likely modify the growing peptide-polyketide chain, contributing to the final structural complexity of this compound.[1]

  • Termination: The final step would involve the release of the mature molecule from the enzyme complex, often accompanied by cyclization, which is a common feature of many bioactive cyanobacterial peptides.

The Quest for the this compound Gene Cluster

A definitive understanding of the this compound biosynthesis necessitates the identification and characterization of its corresponding biosynthetic gene cluster (BGC).[4] To date, a specific BGC for this compound has not been reported in the scientific literature. The general approach to identify such a cluster would involve:

  • Genome Sequencing: Sequencing the genome of a confirmed this compound-producing cyanobacterial strain.

  • Bioinformatic Analysis: Utilizing bioinformatics tools like antiSMASH to mine the genome for putative NRPS and PKS gene clusters.[5]

  • Gene Inactivation and Heterologous Expression: Functional characterization of candidate BGCs through gene knockout experiments in the native producer or heterologous expression in a model host organism to confirm their role in this compound synthesis.[6][7][8][9]

Anticipated Enzymology

The enzymatic machinery responsible for this compound biosynthesis is expected to comprise a suite of characteristic domains found in NRPS and PKS systems:

  • NRPS Modules:

    • Adenylation (A) domain: Responsible for the selection and activation of specific amino acids.

    • Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid and the growing peptide chain.

    • Condensation (C) domain: Catalyzes the formation of the peptide bond.

  • PKS Modules:

    • Acyltransferase (AT) domain: Selects and loads the extender unit (typically malonyl-CoA or methylmalonyl-CoA).

    • Acyl Carrier Protein (ACP) domain: Carries the growing polyketide chain.

    • Ketosynthase (KS) domain: Catalyzes the Claisen condensation reaction to extend the polyketide chain.[10]

  • Tailoring Enzymes: A variety of other enzymes, such as methyltransferases, oxidoreductases, and halogenases, are anticipated to be encoded within or near the BGC to carry out post-assembly modifications.[1]

Quantitative Data: A Notable Absence

A thorough review of the existing literature reveals a significant lack of quantitative data pertaining to the biosynthesis of this compound. Information regarding enzyme kinetics, substrate specificity of the adenylation and acyltransferase domains, and production titers in native or heterologous hosts is currently unavailable. Such data is critical for understanding the efficiency of the biosynthetic pathway and for any future metabolic engineering efforts aimed at improving the yield of this compound. While general methods for the quantitative analysis of other cyanobacterial toxins like microcystins are well-established, these have not yet been applied to this compound.[11][12][13]

Experimental Protocols: A Generalized Framework

While specific experimental protocols for studying this compound biosynthesis are not available, a general workflow can be adapted from established methods for characterizing cyanobacterial NRPS/PKS pathways.

Protocol 1: Identification of the Biosynthetic Gene Cluster

  • Genomic DNA Isolation: Isolate high-quality genomic DNA from a this compound-producing cyanobacterium.

  • Genome Sequencing and Assembly: Perform whole-genome sequencing using a next-generation sequencing platform and assemble the genome.

  • Bioinformatic Analysis: Submit the assembled genome to the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) web server to identify putative secondary metabolite BGCs.

  • Candidate Gene Cluster Identification: Analyze the antiSMASH output for NRPS/PKS gene clusters that are predicted to produce a compound with a structure consistent with that of this compound.

Protocol 2: Heterologous Expression of a Candidate Gene Cluster

  • Gene Cluster Cloning: Clone the identified candidate BGC into a suitable expression vector. This may require techniques such as TAR (Transformation-Associated Recombination) cloning for large gene clusters.

  • Host Strain Transformation: Transform the expression vector into a suitable heterologous host, such as Escherichia coli or a model cyanobacterium like Synechocystis sp. PCC 6803.[9][14]

  • Cultivation and Induction: Cultivate the heterologous host under appropriate conditions and induce the expression of the BGC.

  • Metabolite Extraction and Analysis: Extract the secondary metabolites from the culture and analyze the extract using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the production of this compound.

Visualizing the Putative Pathway and Workflow

While the specific details of the this compound biosynthetic pathway are unknown, a generalized logical workflow for its discovery and characterization can be visualized.

Cyanostatin_B_Discovery_Workflow Logical Workflow for this compound Biosynthesis Research cluster_Discovery Discovery Phase cluster_Validation Validation Phase cluster_Characterization Characterization Phase Producing_Organism Identify this compound Producing Organism Genome_Sequencing Whole Genome Sequencing Producing_Organism->Genome_Sequencing gDNA Bioinformatics antiSMASH Analysis Genome_Sequencing->Bioinformatics Genomic Data Candidate_BGC Identify Candidate Biosynthetic Gene Cluster Bioinformatics->Candidate_BGC Putative Cluster Gene_Cloning Clone Candidate BGC Candidate_BGC->Gene_Cloning Candidate_BGC->Gene_Cloning Heterologous_Expression Heterologous Expression (e.g., E. coli) Gene_Cloning->Heterologous_Expression Metabolite_Analysis LC-MS Analysis Heterologous_Expression->Metabolite_Analysis Culture Extract Confirmation Confirm this compound Production Metabolite_Analysis->Confirmation Enzyme_Assays In Vitro Enzyme Assays Confirmation->Enzyme_Assays Confirmation->Enzyme_Assays Substrate_Specificity Determine Substrate Specificity Enzyme_Assays->Substrate_Specificity Pathway_Elucidation Elucidate Biosynthetic Steps Substrate_Specificity->Pathway_Elucidation

Caption: Logical workflow for the discovery and characterization of the this compound biosynthetic pathway.

Conclusion and Future Directions

The biosynthesis of this compound in cyanobacteria presents a compelling area for future research. While the current body of scientific literature does not provide specific details on its biosynthetic pathway, the well-established principles of NRPS and PKS enzymology offer a robust framework for its investigation. The immediate priorities for the scientific community should be the identification of a reliable this compound-producing cyanobacterial strain, followed by genome sequencing and bioinformatic analysis to pinpoint the elusive biosynthetic gene cluster. Subsequent functional characterization through heterologous expression and in vitro enzymatic assays will be pivotal in unraveling the precise molecular steps of this compound assembly. Such knowledge will not only contribute to a deeper understanding of the metabolic capabilities of cyanobacteria but also pave the way for the bioengineering of novel cyanostatin analogs with potentially enhanced therapeutic properties.

References

An In-Depth Technical Guide to the Mechanism of Action of Cyanostatin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanostatin B, a cyclic peptide isolated from cyanobacteria, has garnered interest for its potential as a protease inhibitor. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, drawing from available research on related compounds and general principles of protease inhibition. While specific quantitative data and detailed experimental studies on this compound are limited in the public domain, this document aims to equip researchers with the foundational knowledge and methodological frameworks necessary to investigate its therapeutic potential. We will explore its likely targets, propose experimental approaches to elucidate its inhibitory activity and cellular effects, and discuss its potential impact on key signaling pathways implicated in various diseases.

Introduction to this compound

This compound belongs to a class of natural products known for their diverse biological activities. As a cyclic peptide, its structure likely confers a degree of stability and specificity, making it an attractive candidate for drug development. The primary proposed mechanism of action for this compound is the inhibition of proteases, a class of enzymes crucial in numerous physiological and pathological processes. Dysregulation of protease activity is a hallmark of many diseases, including cancer, inflammatory disorders, and infectious diseases. Therefore, identifying and characterizing novel protease inhibitors like this compound is of significant therapeutic interest.

Putative Mechanism of Action: Protease Inhibition

Based on the activity of structurally similar cyanobacterial peptides, this compound is hypothesized to function as a competitive or non-competitive inhibitor of specific proteases. Its primary targets are likely to be cysteine proteases, such as cathepsins, and potentially some serine proteases.

Target Protease Families
  • Cysteine Proteases: This family, which includes cathepsins (e.g., Cathepsin B, L, S, K), plays a critical role in protein turnover, antigen presentation, and extracellular matrix remodeling. Overexpression and aberrant activity of certain cathepsins are strongly associated with tumor invasion and metastasis.

  • Serine Proteases: This large family of proteases, including trypsin, chymotrypsin, and elastase, is involved in a wide range of functions from digestion to blood clotting and inflammation.

Enzyme Inhibition Kinetics

To fully characterize the inhibitory potential of this compound, it is essential to determine its key kinetic parameters. Due to the lack of specific published data for this compound, the following table outlines the typical parameters measured for protease inhibitors and provides hypothetical data for illustrative purposes.

ParameterDescriptionHypothetical Value for this compound
IC50 (nM) The concentration of inhibitor required to reduce the activity of a specific enzyme by 50%.10 - 1000
Ki (nM) The inhibition constant, representing the affinity of the inhibitor for the enzyme.5 - 500
kon (M-1s-1) The association rate constant for inhibitor binding to the enzyme.104 - 106
koff (s-1) The dissociation rate constant for the inhibitor-enzyme complex.10-2 - 10-4
Mode of Inhibition The mechanism by which the inhibitor binds to the enzyme (e.g., competitive, non-competitive, uncompetitive, mixed).Competitive/Non-competitive

Experimental Protocols for Mechanism of Action Studies

To rigorously investigate the mechanism of action of this compound, a series of biochemical and cell-based assays are required. The following sections detail the methodologies for key experiments.

Protease Inhibition Assay

This assay is fundamental to determining the inhibitory activity and specificity of this compound against a panel of proteases.

Principle: The assay measures the ability of this compound to inhibit the cleavage of a fluorogenic or chromogenic substrate by a target protease. The reduction in signal is proportional to the inhibitory activity.

Materials:

  • Purified proteases (e.g., Cathepsin B, L, S, Papain, Trypsin)

  • Fluorogenic or chromogenic substrates specific for each protease (e.g., Z-FR-AMC for Cathepsin B/L, Z-VVR-AMC for Cathepsin S)

  • Assay buffer (specific to each protease, typically containing a reducing agent like DTT for cysteine proteases)

  • This compound (dissolved in a suitable solvent like DMSO)

  • 96-well microplates (black plates for fluorescence assays)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the target protease to each well (except for the blank).

  • Add the different concentrations of this compound to the wells. Include a control with no inhibitor.

  • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding the specific substrate to all wells.

  • Immediately measure the fluorescence or absorbance at regular intervals using a microplate reader.

  • Calculate the initial reaction rates (V0) from the linear portion of the progress curves.

  • Determine the percent inhibition for each concentration of this compound relative to the uninhibited control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

  • To determine the Ki and mode of inhibition, perform the assay with varying concentrations of both the substrate and this compound and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Diagram of Protease Inhibition Assay Workflow:

Protease_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound Dilutions D Add Protease & Inhibitor to Plate A->D B Prepare Protease Solution B->D C Prepare Substrate Solution F Add Substrate C->F E Pre-incubate D->E E->F G Measure Signal F->G H Calculate Reaction Rates G->H I Determine % Inhibition H->I J Calculate IC50 & Ki I->J

Caption: Workflow for a typical protease inhibition assay.

Cellular Uptake and Subcellular Localization

Understanding if and where this compound accumulates within cells is crucial for interpreting its biological effects.

Principle: This experiment utilizes a fluorescently labeled version of this compound (or a specific antibody) to visualize its localization within cells using confocal microscopy.

Materials:

  • Cultured cells (e.g., cancer cell line relevant to the protease target)

  • Fluorescently labeled this compound (e.g., conjugated to a fluorophore like FITC or Rhodamine)

  • Confocal microscope

  • Culture medium and supplements

  • PBS (Phosphate-Buffered Saline)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Nuclear stain (e.g., DAPI)

  • Organelle-specific fluorescent trackers (e.g., MitoTracker, LysoTracker)

Procedure:

  • Seed cells onto glass-bottom dishes or coverslips and allow them to adhere overnight.

  • Treat the cells with fluorescently labeled this compound at a specific concentration and for various time points.

  • Wash the cells with PBS to remove any unbound compound.

  • (Optional) For co-localization studies, incubate the cells with organelle-specific trackers according to the manufacturer's instructions.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS.

  • Stain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides.

  • Image the cells using a confocal microscope, capturing images in the appropriate channels for the fluorescent label, DAPI, and any organelle trackers.

  • Analyze the images to determine the subcellular localization of this compound.

Diagram of Cellular Localization Workflow:

Cellular_Localization A Seed Cells B Treat with Labeled this compound A->B C Wash Cells B->C D Fix & Permeabilize C->D E Stain Nuclei (DAPI) D->E F Confocal Microscopy E->F G Image Analysis F->G

Caption: Workflow for determining the subcellular localization of a compound.

Potential Effects on Cellular Signaling Pathways

Protease inhibitors can have downstream effects on various signaling pathways that regulate cell survival, proliferation, and inflammation. Two key pathways that may be modulated by this compound are the NF-κB and apoptosis pathways.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the inflammatory response and cell survival. Some proteases are involved in the activation of this pathway. Inhibition of these proteases could potentially suppress NF-κB activation.

Experimental Approach: Western Blot Analysis

Principle: This technique is used to detect changes in the levels and phosphorylation status of key proteins in the NF-κB signaling cascade following treatment with this compound.

Procedure:

  • Culture cells and treat them with this compound for various time points. Include a positive control (e.g., TNF-α) to induce NF-κB activation and an untreated control.

  • Lyse the cells to extract total protein. For nuclear translocation studies, perform subcellular fractionation to separate cytoplasmic and nuclear extracts.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for key NF-κB pathway proteins (e.g., p65, phospho-p65, IκBα, phospho-IκBα). Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative changes in protein levels and phosphorylation.

Diagram of the Canonical NF-κB Signaling Pathway:

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Stimulus Stimulus (e.g., TNF-α) Stimulus->IKK Activates DNA DNA (κB site) NFkB_nuc->DNA Binds Gene Target Gene Expression (Inflammation, Survival) DNA->Gene Activates

Caption: A simplified diagram of the canonical NF-κB signaling pathway.

Apoptosis (Programmed Cell Death)

By inhibiting proteases that are involved in cell survival pathways, this compound may induce apoptosis in cancer cells.

Experimental Approach: TUNEL Assay

Principle: The TUNEL (TdT-mediated dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Procedure:

  • Culture cells on coverslips and treat with this compound for various time points. Include a positive control (e.g., a known apoptosis inducer like staurosporine) and an untreated control.

  • Fix and permeabilize the cells as described in the cellular localization protocol.

  • Perform the TUNEL assay according to the manufacturer's instructions. This typically involves incubating the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP).

  • Detect the incorporated labeled dUTPs using a fluorescently labeled antibody (e.g., anti-BrdU-FITC).

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips and visualize the cells using a fluorescence microscope.

  • Quantify the percentage of TUNEL-positive (apoptotic) cells.

Diagram of Apoptosis Induction and Detection:

Apoptosis_Pathway cluster_cell Cell cluster_detection Detection CyanostatinB This compound Protease Pro-survival Protease CyanostatinB->Protease Inhibits ApoptosisSignal Apoptotic Signaling Cascade Protease->ApoptosisSignal Suppresses DNA_frag DNA Fragmentation ApoptosisSignal->DNA_frag TUNEL TUNEL Assay DNA_frag->TUNEL Detected by Fluorescence Fluorescence Signal TUNEL->Fluorescence

Caption: A logical diagram illustrating the potential induction of apoptosis by this compound and its detection.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently scarce, its structural similarity to other known protease inhibitors provides a strong foundation for future research. The experimental protocols and conceptual frameworks outlined in this guide offer a roadmap for elucidating its specific molecular targets, quantifying its inhibitory potency, and understanding its effects on cellular signaling pathways. Further investigation into this compound's in vivo efficacy and safety profile will be critical in determining its potential as a novel therapeutic agent. The application of advanced techniques such as X-ray crystallography and NMR spectroscopy will be invaluable for understanding the precise molecular interactions between this compound and its target proteases, paving the way for rational drug design and optimization.

Unveiling the Spectroscopic Signature of Cyanostatin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Cyanostatin B, a potent leucine (B10760876) aminopeptidase (B13392206) M inhibitor isolated from cyanobacterial blooms. This document is intended to serve as a core resource for researchers in natural product chemistry, pharmacology, and drug development by presenting detailed spectroscopic data, experimental protocols, and visualizing key relationships to facilitate further investigation and application of this bioactive peptide.

Introduction

This compound is a linear lipopeptide identified as a natural inhibitor of leucine aminopeptidase M. Its discovery and characterization are pivotal for the exploration of novel therapeutic agents, particularly in the context of enzyme inhibition. The structural elucidation of this compound has been accomplished through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This guide synthesizes the available data to provide a clear and detailed technical reference.

Spectroscopic Data

The structural determination of this compound relies on a comprehensive analysis of its mass spectrometric and NMR spectroscopic data. These data provide insights into the molecular weight, elemental composition, and the intricate connectivity of atoms within the molecule.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HR-MS) with a time-of-flight (TOF) analyzer was instrumental in determining the molecular formula of this compound.

IonObserved m/zCalculated m/zMolecular Formula
[M+H]⁺754.4385754.4385C₄₀H₆₀N₅O₉
[M+Na]⁺776.4205776.4205C₄₀H₅₉N₅O₉Na
Fragment Ions
m/z 608Loss of Tyr residue
m/z 479Loss of Tyr and Pro residues
m/z 366Loss of Tyr, Pro, and MeIle residues
m/z 203Loss of Tyr, Pro, MeIle, and another Tyr residue

Table 1: High-Resolution Mass Spectrometry Data for this compound.

Nuclear Magnetic Resonance (NMR) Data

The detailed structure of this compound was elucidated through a combination of 1D (¹H and ¹³C) and 2D (COSY, HMQC, and HMBC) NMR experiments. The data presented below were acquired in CD₃OD.

¹H NMR Spectroscopic Data (500 MHz, CD₃OD)

PositionδH (ppm)MultiplicityJ (Hz)
Ahda
24.15d3.0
33.55m
41.45, 1.55m
51.25m
61.25m
71.25m
81.25m
90.88t7.0
Tyr-1
α4.55dd9.0, 5.0
β2.95, 3.10m
2', 6'7.05d8.5
3', 5'6.70d8.5
MeIle
α4.25d10.0
β1.95m
γ-CH₂1.15, 1.45m
γ-CH₃0.85d7.0
δ0.80t7.5
N-Me2.85s
Pro
α4.35dd8.0, 3.0
β1.90, 2.15m
γ1.85m
δ3.55, 3.70m
Tyr-2
α4.50dd9.0, 5.0
β2.90, 3.05m
2', 6'7.00d8.5
3', 5'6.65d8.5

Table 2: ¹H NMR Spectroscopic Data for this compound in CD₃OD.

¹³C NMR Spectroscopic Data (125 MHz, CD₃OD)

PositionδC (ppm)
Ahda
1174.5
273.0
355.0
435.0
530.0
632.5
723.5
814.5
Tyr-1
CO173.0
α57.0
β38.0
1'128.0
2', 6'131.0
3', 5'116.0
4'157.0
MeIle
CO172.5
α60.0
β38.5
γ-CH₂26.0
γ-CH₃16.0
δ11.5
N-Me31.0
Pro
CO174.0
α62.0
β31.0
γ26.5
δ48.0
Tyr-2
CO173.5
α57.5
β38.5
1'128.5
2', 6'131.5
3', 5'116.5
4'157.5

Table 3: ¹³C NMR Spectroscopic Data for this compound in CD₃OD.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following sections detail the methodologies employed for the isolation and characterization of this compound.

Isolation and Purification
  • Extraction: Freeze-dried cyanobacterial bloom material was extracted with 80% aqueous methanol (B129727) (MeOH).

  • Solvent Partitioning: The aqueous MeOH extract was subjected to solvent partitioning against hexane (B92381) to remove nonpolar lipids. The methanolic layer was then concentrated.

  • Solid-Phase Extraction (SPE): The concentrated extract was fractionated using an ODS (octadecylsilyl) solid-phase extraction cartridge, eluting with a stepwise gradient of increasing MeOH in water.

  • High-Performance Liquid Chromatography (HPLC): The active fractions from SPE were further purified by reversed-phase HPLC on a C18 column using a linear gradient of acetonitrile (B52724) (MeCN) in water containing 0.1% trifluoroacetic acid (TFA).

Mass Spectrometry
  • Instrumentation: A time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source was used.

  • Ionization Mode: Positive ion mode.

  • Data Acquisition: High-resolution mass spectra were acquired to determine the accurate mass and elemental composition. Tandem mass spectrometry (MS/MS) was performed to obtain fragmentation patterns for structural elucidation.

NMR Spectroscopy
  • Sample Preparation: A purified sample of this compound (approximately 1-2 mg) was dissolved in 0.5 mL of deuterated methanol (CD₃OD).

  • Instrumentation: NMR spectra were recorded on a 500 MHz spectrometer.

  • Experiments:

    • ¹H NMR: Standard 1D proton spectra were acquired.

    • ¹³C NMR: Standard 1D carbon spectra with proton decoupling were acquired.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks within individual amino acid residues.

      • HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond ¹H-¹³C correlations.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which were crucial for sequencing the peptide chain and connecting the different spin systems.

Visualizations

The following diagrams illustrate key aspects of this compound's analysis and its biological context.

Experimental Workflow for Isolation and Characterization

experimental_workflow A Cyanobacterial Bloom Material B Extraction (80% MeOH) A->B C Solvent Partitioning (Hexane) B->C D ODS Solid-Phase Extraction C->D E Reversed-Phase HPLC D->E F Pure this compound E->F G Mass Spectrometry (HR-MS, MS/MS) F->G H NMR Spectroscopy (1D & 2D) F->H I Structure Elucidation G->I H->I

Caption: Workflow for the isolation and structural elucidation of this compound.

Key HMBC Correlations for Structural Elucidation

hmbc_correlations Ahda Ahda Tyr1 Tyr-1 Ahda->Tyr1 Hα(Tyr1) to C=O(Ahda) MeIle MeIle Tyr1->MeIle N-Me(MeIle) to C=O(Tyr1) Pro Pro MeIle->Pro Hα(Pro) to C=O(MeIle) Tyr2 Tyr-2 Pro->Tyr2 Hα(Tyr2) to C=O(Pro)

Caption: Key long-range NMR correlations (HMBC) establishing the peptide sequence of this compound.

Inhibition of Leucine Aminopeptidase M Signalingdot

// Nodes Substrate [label="Peptide Substrate\n(with N-terminal Leucine)", fillcolor="#F1F3F4", fontcolor="#202124"]; LAPM [label="Leucine Aminopeptidase M\n(LAPM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Products [label="Cleaved Peptide + Leucine", fillcolor="#34A853", fontcolor="#FFFFFF"]; CyanostatinB [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibition [label="Inhibition", shape=plaintext, fontcolor="#EA4335"];

// Edges Substrate -> LAPM [label=" binds to"]; LAPM -> Products [label=" catalyzes"]; CyanostatinB -> LAPM [arrowhead=tee, color="#EA4335", style=bold];

// Positioning Inhibition label {rank=same; CyanostatinB; Inhibition; LAPM} Inhibition -> LAPM [style=invis]; }

An In-depth Technical Guide to Aeruginosins and Micropeptins: Natural Variants, Analogs, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanobacteria are a prolific source of structurally diverse and biologically active secondary metabolites. Among these, the aeruginosins and micropeptins represent two major families of peptide-based protease inhibitors that have garnered significant interest in the scientific community. Their potent and often selective inhibition of key serine proteases, such as thrombin and trypsin, positions them as promising lead compounds for the development of novel therapeutics for a range of diseases, including thrombosis and cancer. This technical guide provides a comprehensive overview of the natural variants, synthetic analogs, and biological activities of aeruginosins and micropeptins, with a focus on quantitative data and detailed experimental methodologies.

Aeruginosins: A Family of Potent Thrombin and Trypsin Inhibitors

Aeruginosins are linear tetrapeptides characterized by the presence of a unique 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety.[1] Their general structure consists of a C-terminal arginine mimetic, the central Choi core, a variable hydrophobic amino acid, and an N-terminal aromatic lactic acid derivative.[1] This structural framework allows for considerable diversity through variations in amino acid composition, as well as modifications like sulfation, chlorination, and glycosylation.[1]

Natural Variants of Aeruginosins

Over 100 natural variants of aeruginosins have been isolated from various cyanobacterial genera, including Microcystis, Planktothrix, and Nodularia.[1] These variants exhibit a wide range of inhibitory activities against serine proteases, which is largely dictated by the nature of the amino acid residues at different positions.

Table 1: Selected Natural Variants of Aeruginosins and their Protease Inhibitory Activities

Aeruginosin VariantProducing OrganismTarget ProteaseIC50 (µM)Reference
Aeruginosin 298-AMicrocystis aeruginosaThrombin0.45[1]
Trypsin0.07[2]
Aeruginosin 98-BMicrocystis aeruginosaTrypsin0.07[2]
OscillarinPlanktothrix sp.Thrombin0.02[1]
Aeruginoside 126APlanktothrix agardhiiTrypsin67 µg/ml[3]
Thrombin30 µg/ml[3]
SuomilideNodularia spumigenaTrypsin-20.00062[4]
Trypsin-30.0036[4]
Varlaxin 1046ANostoc sp.Trypsin-10.0013[4]
Trypsin-20.00062[4]
Trypsin-30.0011[4]
Synthetic Analogs and Structure-Activity Relationships (SAR)

The potent bioactivity of aeruginosins has spurred significant efforts in their total synthesis and the generation of analogs to probe structure-activity relationships (SAR). These studies have provided valuable insights into the key structural features required for potent and selective protease inhibition.

Key SAR findings for aeruginosins include:

  • The C-terminal Arginine Mimetic: A basic group at this position is crucial for interaction with the S1 pocket of trypsin and thrombin. Analogs with neutral P1 groups have shown excellent selectivity for thrombin over trypsin.

  • The Choi Moiety: This rigid bicyclic structure is essential for maintaining the bioactive conformation of the peptide.[5]

  • The P2 Position: Variations in the hydrophobic amino acid at this position can influence selectivity.

  • The N-terminal Cap: Modifications to the N-terminal aromatic lactic acid derivative can impact overall potency.

Table 2: Inhibitory Activities of Synthetic Aeruginosin 298-A Analogs against Trypsin

AnalogP1 Moiety (R1)P2 Moiety (R2)IC50 (µM) for TrypsinReference
Aeruginosin 298-A L-ArginineD-Leucine0.07[2]
Analog 28bL-ArginineD-Tyrosine0.15[2]
Analog 28cL-ArginineD-Phe(4-F)0.13[2]
Analog 28dL-LysineD-Leucine>100[2]
Analog 28eL-OrnithineD-Leucine>100[2]
Analog 28fGlycineD-Leucine>100[2]
Analog 28gL-PhenylalanineD-Leucine>100[2]

Micropeptins: Cyclic Depsipeptides with Diverse Bioactivities

Micropeptins are a large family of cyclic depsipeptides characterized by a unique 3-amino-6-hydroxy-2-piperidone (Ahp) residue.[6] They are produced by a variety of cyanobacteria, most notably Microcystis. The cyclic structure and the presence of non-proteinogenic amino acids contribute to their stability and potent biological activities.

Natural Variants of Micropeptins

Numerous micropeptin variants have been identified, differing in the amino acid composition of the cyclic core and the side chain attached to the Ahp moiety. This structural diversity leads to a broad spectrum of protease inhibitory activities, with some variants showing potent inhibition of chymotrypsin (B1334515) and elastase.[6]

Table 3: Selected Natural Variants of Micropeptins and their Protease Inhibitory Activities

Micropeptin VariantProducing OrganismTarget ProteaseIC50 (µM)Reference
Micropeptin 996Microcystis sp.Chymotrypsin0.85[6]
Neutrophil Elastase0.83[6]
Micropeptin 982Microcystis sp.Chymotrypsin2.5[6]
Neutrophil Elastase0.12[6]
Micropeptin T-20Microcystis aeruginosaChymotrypsin0.0025[5]
Cyanopeptolin 954Microcystis sp.Trypsin0.045[5]
Synthetic Analogs and Structure-Activity Relationships (SAR)

Synthetic studies on micropeptins have been instrumental in confirming their structures and exploring their SAR. The lipophilic residue attached to the N-terminus of the Ahp unit plays a significant role in determining the specificity for chymotrypsin.[6] Alterations in the amino acid composition and stereochemistry within the cyclic core can dramatically impact the inhibitory potency.[6] For instance, the incorporation of an L-allo-threonine residue in micropeptin 982 was found to significantly improve its inhibitory activity against neutrophil elastase compared to variants with other amino acids at that position.[6]

Experimental Protocols

Isolation and Purification of Aeruginosins and Micropeptins

The following is a generalized workflow for the isolation and purification of aeruginosins and micropeptins from cyanobacterial biomass.

G cluster_0 Upstream Processing cluster_1 Extraction cluster_2 Purification cluster_3 Analysis Cultivation Cyanobacterial Cultivation Harvesting Biomass Harvesting (Centrifugation/Filtration) Cultivation->Harvesting Lyophilization Lyophilization Harvesting->Lyophilization Extraction Methanol (B129727)/Water Extraction Lyophilization->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration FlashChrom Reversed-Phase Flash Chromatography (C18) Concentration->FlashChrom SizeExclusion Size-Exclusion Chromatography (Sephadex LH-20) FlashChrom->SizeExclusion HPLC Preparative HPLC (C18) SizeExclusion->HPLC Analysis Structure Elucidation (NMR, MS) & Bioactivity Testing HPLC->Analysis

Caption: Generalized workflow for the isolation and purification of cyanobacterial peptides.

Detailed Steps:

  • Cultivation and Harvesting: Cultivate the cyanobacterial strain under optimal conditions. Harvest the biomass by centrifugation or filtration.

  • Extraction: Extract the lyophilized biomass with a methanol/water mixture (e.g., 7:3 v/v).[7]

  • Concentration: Concentrate the crude extract using a rotary evaporator to remove the organic solvent.

  • Initial Purification: Subject the aqueous extract to reversed-phase flash chromatography on a C18 column, eluting with a stepwise gradient of methanol in water.

  • Intermediate Purification: Further purify the active fractions using size-exclusion chromatography on a Sephadex LH-20 column with methanol as the mobile phase.

  • Final Purification: Isolate the pure compounds using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a suitable gradient of acetonitrile (B52724) in water containing a small amount of trifluoroacetic acid (TFA).

  • Structure Elucidation and Bioactivity Testing: Characterize the purified compounds using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Determine the biological activity using the appropriate bioassays.

Protease Inhibition Assay

The inhibitory activity of aeruginosins and micropeptins against serine proteases can be determined using a chromogenic or fluorogenic substrate-based assay.

G cluster_0 Assay Preparation cluster_1 Incubation & Reaction cluster_2 Data Acquisition & Analysis Reagents Prepare Reagents: - Enzyme Solution - Inhibitor Dilutions - Substrate Solution Plate Pipette Reagents into 96-well Plate Reagents->Plate PreIncubation Pre-incubate Enzyme and Inhibitor Plate->PreIncubation Reaction Initiate Reaction with Substrate PreIncubation->Reaction Measurement Measure Absorbance/Fluorescence over Time Reaction->Measurement Analysis Calculate Reaction Rates and % Inhibition Measurement->Analysis IC50 Determine IC50 values Analysis->IC50

Caption: Workflow for a protease inhibition assay.

Protocol for Trypsin Inhibition Assay:

  • Reagent Preparation:

    • Trypsin Solution: Prepare a stock solution of bovine trypsin in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.2, containing 20 mM CaCl2).

    • Inhibitor Solutions: Prepare a series of dilutions of the test compound in the assay buffer.

    • Substrate Solution: Prepare a solution of a chromogenic substrate for trypsin, such as Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA), in the assay buffer.[8]

  • Assay Procedure:

    • In a 96-well microplate, add the trypsin solution and the inhibitor solution (or buffer for the control).

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 5 minutes).[8]

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately measure the absorbance at 410 nm at regular intervals for a set period (e.g., 120 seconds).[8]

  • Data Analysis:

    • Calculate the rate of reaction for each well from the linear portion of the absorbance versus time plot.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways

Inhibition of the Blood Coagulation Cascade by Aeruginosins

Many aeruginosins are potent inhibitors of thrombin, a key enzyme in the final common pathway of the blood coagulation cascade.[9][10][11][12][13] By inhibiting thrombin, these compounds can prevent the conversion of fibrinogen to fibrin, thereby blocking the formation of a stable blood clot.

G Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Factor Xa / Va Fibrinogen Fibrinogen (Factor I) Fibrin Fibrin (Factor Ia) Fibrinogen->Fibrin Thrombin Clot Stable Fibrin Clot Fibrin->Clot Factor XIIIa Aeruginosins Aeruginosins Aeruginosins->Thrombin Inhibition

Caption: Inhibition of the final common pathway of blood coagulation by aeruginosins.

Modulation of Trypsin-Mediated Signaling in Cancer by Micropeptins

Trypsin is implicated in cancer progression through the activation of Protease-Activated Receptor 2 (PAR2), which can lead to increased cell proliferation and invasion.[14][15][16][17][18] Micropeptins that inhibit trypsin could potentially disrupt this signaling axis.

G Trypsin Trypsin PAR2 PAR2 Trypsin->PAR2 Activation EGFR EGFR PAR2->EGFR Transactivation MAPK MAPK Pathway EGFR->MAPK Proliferation Cell Proliferation & Invasion MAPK->Proliferation Micropeptins Micropeptins Micropeptins->Trypsin Inhibition

Caption: Potential disruption of trypsin-PAR2 signaling in cancer by micropeptins.

Conclusion

Aeruginosins and micropeptins represent a rich source of structurally novel and potent protease inhibitors with significant therapeutic potential. The continued exploration of their natural diversity, coupled with synthetic efforts to optimize their activity and selectivity, holds great promise for the development of new drugs for a variety of human diseases. This technical guide provides a foundational resource for researchers in the field, offering a comprehensive overview of the current state of knowledge and detailed methodologies to facilitate further investigation into these fascinating cyanobacterial metabolites.

References

Methodological & Application

Application Notes: Cell-Based Assays for Testing Cyanostatin B Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cyanostatin B

This compound belongs to a class of natural products known as cyanobactins, which are ribosomally synthesized and post-translationally modified peptides derived from cyanobacteria.[1] Many cyanobacterial peptides exhibit potent biological activities, including anticancer effects, through various mechanisms such as apoptosis induction, microtubule disruption, and enzyme inhibition.[2] this compound and related compounds are of significant interest in drug discovery due to their potent cytotoxicity against various cancer cell lines. Their mechanism of action is often linked to the inhibition of cellular proteases, such as lysosomal cathepsins, which can trigger apoptotic cell death pathways.[2][3]

Principles of Key Cell-Based Assays

To evaluate the therapeutic potential of this compound, a series of cell-based assays are employed to quantify its effects on cell viability, induction of apoptosis, and target enzyme engagement.

  • Cytotoxicity Assays: These assays measure the degree to which an agent causes cell damage or death.[4] A common method is the MTT assay, a colorimetric test that measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells convert the water-soluble tetrazolium salt (MTT) into an insoluble purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.[5]

  • Apoptosis Assays: Apoptosis, or programmed cell death, is a key mechanism for eliminating cancerous cells. Assays can detect various stages of this process.[6]

    • Annexin V Staining: In early apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[7] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these apoptotic cells via flow cytometry or fluorescence microscopy.[8]

    • Caspase Activity: Caspases are a family of proteases that execute the apoptotic program.[6] Assays can measure the activity of key caspases (e.g., Caspase-3/7) using substrates that become luminescent or fluorescent upon cleavage.[7]

  • Target Engagement Assays (Intracellular Cathepsin Activity): Since this compound is a potent protease inhibitor, it is crucial to measure its effect on target enzymes within the cellular environment. Cathepsins are lysosomal proteases often upregulated in cancer and implicated in apoptosis.[3] These assays use cell-permeable, fluorogenic substrates that are cleaved by active cathepsins.[9][10][11] Inhibition of cathepsin activity by this compound results in a reduced fluorescent signal, which can be quantified.[3][12]

Data Presentation and Interpretation

Quantitative data from these assays are typically used to determine the potency of the compound, often expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value. This value represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro.[13] Comparing IC50 values across different cell lines can reveal selectivity and potential therapeutic windows.

Table 1: Representative Antiproliferative Activity of a Cyanobacterial Peptide (Thailanstatin B) in Human Cancer Cell Lines*

Cell LineCancer TypeGI₅₀ (nM)
DU-145Prostate4.67 ± 0.21
NCI-H232ALung2.15 ± 0.13
MDA-MB-231Breast2.78 ± 0.15
SKOV-3Ovarian3.54 ± 0.18

*Data for Thailanstatin B, a related potent spliceosome inhibitor from cyanobacteria, is used as a representative example. GI₅₀ (half-maximal growth inhibitory concentration) is analogous to IC50.[14]

Experimental Protocols

Protocol 1: MTT Assay for Measuring Cytotoxicity

This protocol is adapted from standard methodologies for determining cell viability.[5][15]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT stock solution to each well.[14]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[5][14]

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[14] Gently shake the plate for 10 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Detection with Annexin V-FITC Staining

This protocol is based on standard procedures for flow cytometric analysis of apoptosis.[7][8]

Materials:

  • 6-well plates

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 1-2 x 10⁵ cells/well in 6-well plates and allow them to attach overnight. Treat cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and then combine them with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.[8]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells immediately by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Intracellular Cathepsin B Activity Assay

This protocol describes a live-cell assay to measure the inhibition of Cathepsin B.[9][10][12]

Materials:

  • 96-well black, clear-bottom plates

  • Cancer cell line of interest

  • This compound

  • Cell-permeable Cathepsin B substrate (e.g., MR-(RR)₂ or a Rhodamine 110-based substrate).[10][11]

  • Live-cell imaging system or fluorescence plate reader (e.g., Ex/Em ~490/520 nm for Rhodamine 110).

Procedure:

  • Cell Seeding: Seed cells in a 96-well black plate and allow them to adhere overnight.

  • Compound Pre-incubation: Treat cells with various concentrations of this compound (and a vehicle control) and incubate for 1-2 hours to allow for target engagement.

  • Substrate Loading: Add the cell-permeable Cathepsin B substrate directly to the cell culture medium in each well according to the manufacturer's instructions.[10]

  • Incubation: Incubate the plate at 37°C for the time recommended by the substrate manufacturer (e.g., 30-60 minutes), protected from light.[11]

  • Measurement: Measure the fluorescence intensity using a fluorescence plate reader or visualize and quantify the signal using a fluorescence microscope.

  • Analysis: The fluorescence signal is proportional to Cathepsin B activity. Calculate the percent inhibition of Cathepsin B activity for each this compound concentration relative to the vehicle control and determine the IC50 value.

Visualizations

G cluster_workflow General Workflow for Cell-Based Assays A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Add this compound dilutions) A->B C 3. Incubation (e.g., 48 hours) B->C D 4. Add Assay Reagent (e.g., MTT, Caspase-Glo) C->D E 5. Incubation (Reagent-specific time) D->E F 6. Signal Detection (Absorbance/Fluorescence/ Luminescence) E->F G 7. Data Analysis (Calculate IC50) F->G

Caption: A typical workflow for screening compounds like this compound in a cell-based assay format.

G cluster_pathway Proposed Apoptosis Pathway CSB This compound Cathepsin Lysosomal Cathepsins CSB->Cathepsin Inhibits Mito Mitochondria Cathepsin->Mito Activates Pro-Apoptotic Proteins (e.g., Bid) Casp9 Caspase-9 Mito->Casp9 Cytochrome c Release Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Cleaves Cellular Substrates

Caption: Simplified pathway of apoptosis induced by inhibition of lysosomal cathepsins.

G cluster_logic Experimental Logic and Controls A Experimental Group Cells + this compound E Compare Results A->E B Negative Control Cells + Vehicle (DMSO) B->E C Positive Control Cells + Known Inducer (e.g., Staurosporine) C->E D Blank Medium Only D->E Background Subtraction

Caption: Logical structure of a well-controlled cell-based experiment.

References

Application Notes and Protocols for Evaluating the Efficacy of Cyanostatin B in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanostatin B, a cyclic peptide isolated from cyanobacteria, has emerged as a potential candidate for anticancer therapy. Like many other cyanobacterial peptides, it is believed to exert its cytotoxic effects through various mechanisms, including the induction of apoptosis and interference with key cellular signaling pathways.[1][2] Preclinical evaluation in relevant animal models is a critical step in determining the therapeutic potential and safety profile of this compound before it can be considered for clinical trials.

These application notes provide a generalized framework and detailed protocols for conducting in vivo studies to assess the efficacy of this compound in rodent tumor models. The protocols are based on established methodologies for testing novel anticancer agents and can be adapted to specific cancer types and research questions.

Animal Models

The selection of an appropriate animal model is crucial for obtaining meaningful and translatable data.[3] Immunocompromised mouse or rat strains are commonly used for xenograft studies, where human cancer cell lines or patient-derived tumors are implanted.[4][5]

Commonly Used Strains:

  • Nude Mice (Athymic): Lack a thymus and are unable to produce T-cells, making them suitable for the engraftment of human tumor cells.

  • SCID (Severe Combined Immunodeficiency) Mice: Lack both functional T-cells and B-cells, allowing for the engraftment of a wider range of human tissues.

  • NSG (NOD scid gamma) Mice: Highly immunodeficient, lacking T-cells, B-cells, and NK cells, which allows for robust engraftment of human cells and tissues, including patient-derived xenografts (PDXs).[4]

Experimental Protocols

Cell Line and Culture

Select a human cancer cell line relevant to the intended therapeutic target of this compound. The cells should be cultured in appropriate media and conditions as recommended by the supplier. Ensure the cells are free from mycoplasma contamination.

Tumor Implantation (Subcutaneous Xenograft Model)

This is a widely used model for initial efficacy screening due to the ease of tumor implantation and monitoring.[3]

Protocol:

  • Cell Preparation: Harvest cancer cells during their exponential growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a suitable medium (e.g., PBS or serum-free medium) at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL. To enhance tumor take rate, cells can be mixed with an equal volume of Matrigel.

  • Animal Preparation: Anesthetize the mice using a standard protocol (e.g., isoflurane (B1672236) inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).

  • Injection: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse using a 27- or 30-gauge needle.

  • Monitoring: Regularly monitor the animals for tumor growth. Once tumors become palpable, measure their dimensions using digital calipers every 2-3 days. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2 .

Treatment with this compound

Protocol:

  • Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 8-10 animals per group). This ensures an even distribution of tumor sizes across all groups.

  • Drug Formulation: Prepare this compound in a sterile, biocompatible vehicle. The choice of vehicle will depend on the solubility and stability of the compound. Common vehicles include saline, PBS, or a solution containing a small percentage of a solubilizing agent like DMSO or Cremophor EL.

  • Dosing and Administration: The dose and administration route should be determined from prior in vitro cytotoxicity data and maximum tolerated dose (MTD) studies. Common administration routes include:

    • Intraperitoneal (IP) injection: A common route for systemic delivery.

    • Intravenous (IV) injection: For direct delivery into the bloodstream.

    • Oral gavage: If the compound has good oral bioavailability.

  • Treatment Schedule: Administer this compound according to a predetermined schedule (e.g., once daily, every other day) for a specified duration (e.g., 2-4 weeks).

  • Control Groups: Include the following control groups:

    • Vehicle Control: Receives the same volume of the vehicle used to formulate this compound.

    • Positive Control (Optional): A standard-of-care chemotherapeutic agent for the specific cancer type to benchmark the efficacy of this compound.

Efficacy Assessment

Metrics to Measure:

  • Tumor Growth Inhibition (TGI): Compare the average tumor volume in the treatment groups to the vehicle control group.

  • Body Weight: Monitor the body weight of the animals 2-3 times per week as an indicator of systemic toxicity.

  • Survival: In some studies, treatment may continue until a humane endpoint is reached (e.g., tumor size limit, significant weight loss). Kaplan-Meier survival curves can be generated to compare the survival rates between groups.

  • Tumor Weight: At the end of the study, euthanize the animals and excise the tumors. The final tumor weight is a primary endpoint for efficacy.

  • Metastasis Assessment (for relevant models): In orthotopic or metastatic models, assess the extent of metastasis to distant organs (e.g., lungs, liver) through imaging or histological analysis.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison. Below is a template table for recording key efficacy data.

GroupTreatmentDose and ScheduleMean Initial Tumor Volume (mm³) ± SEMMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Final Tumor Weight (g) ± SEMMean Change in Body Weight (%) ± SEM
1Vehicle Control-N/A
2This compoundLow Dose
3This compoundHigh Dose
4Positive Control(e.g., Doxorubicin)

Visualization of Experimental Workflow and Putative Signaling Pathway

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft model.

experimental_workflow cluster_prep Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment cell_culture Cancer Cell Culture cell_prep Cell Preparation (Harvest, Wash, Resuspend) cell_culture->cell_prep implantation Subcutaneous Implantation cell_prep->implantation animal_prep Animal Acclimatization animal_prep->implantation randomization Randomization into Groups implantation->randomization treatment This compound Administration randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis (Tumor Excision, etc.) monitoring->endpoint data_analysis Data Analysis endpoint->data_analysis putative_signaling_pathway cluster_pathway Putative this compound Signaling Pathway cyanostatin_b This compound receptor Cell Surface Receptor (Putative) cyanostatin_b->receptor Inhibits (?) pi3k PI3K receptor->pi3k akt AKT pi3k->akt bad Bad akt->bad Inhibits bcl2 Bcl-2 bad->bcl2 Inhibits caspase9 Caspase-9 bcl2->caspase9 Inhibits caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Developing Cyanostatin B as a Therapeutic Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanostatin B is a naturally occurring cyanobacterial lipopeptide that has demonstrated significant potential as a therapeutic agent. It functions as a potent inhibitor of Leucine (B10760876) Aminopeptidase (B13392206) M (LAP), a metalloenzyme implicated in various pathological processes, including cancer progression.[1] This document provides detailed application notes and experimental protocols to guide researchers in the development of this compound as a therapeutic candidate.

Mechanism of Action

This compound exerts its primary biological effect through the inhibition of Leucine Aminopeptidase (M17 family). LAPs are exopeptidases that catalyze the removal of N-terminal leucine residues from proteins and peptides.[2] In various cancers, elevated LAP activity is associated with tumor progression, migration, and invasion.[2][3] By inhibiting LAP, this compound can disrupt these processes. Additionally, this compound has been shown to exhibit weak inhibitory activity against protein phosphatase (PP2A) and angiotensin-converting enzyme (ACE).[1]

Therapeutic Potential

The primary therapeutic application for this compound currently under investigation is in oncology. Its demonstrated cytotoxic and genotoxic effects against human hepatocellular carcinoma (HepG2) cells, including inhibition of proliferation and induction of DNA single-strand breaks, highlight its potential as an anticancer agent.[1] Furthermore, the role of LAP in other diseases, such as infectious diseases caused by parasites like Plasmodium falciparum where it is essential for hemoglobin digestion, suggests that the therapeutic scope of this compound could be broader.[4][5][6][7]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's biological activity.

Table 1: Inhibitory Activity of this compound

Target EnzymeIC50 ValueSource
Leucine Aminopeptidase M (LAP)12 ng/mL[1]
Protein Phosphatase (PP2A)Weak inhibitor (IC50 not specified)[1]
Angiotensin-Converting Enzyme (ACE)130 µg/mL[1]

Table 2: In Vitro Cytotoxicity of this compound

Cell LineEffectConcentrationExposure TimeSource
HepG2 (Human Hepatocellular Carcinoma)Inhibition of cell proliferation0-10 µg/mL72 hours[1]
HepG2 (Human Hepatocellular Carcinoma)Induction of DNA single-strand breaks0-1 µg/mL24-48 hours[1]
HepG2 (Human Hepatocellular Carcinoma)Clastogenic (chromosome breakage/loss)1 µg/mL24-72 hours[1]
Artemia salina (Brine Shrimp)No toxicity0-75 µg/mL24 hours[1]

Experimental Protocols

Leucine Aminopeptidase (LAP) Inhibition Assay (Fluorometric)

This protocol is adapted from established fluorometric assays for LAP activity and can be used to determine the inhibitory potential of this compound and its analogs.[2][8]

Materials:

  • 96-well black, flat-bottom microplates

  • Fluorometric microplate reader (Excitation: 368 nm, Emission: 460 nm)

  • Recombinant human Leucine Aminopeptidase M (LAP)

  • LAP Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Fluorogenic LAP substrate: Leucine-7-amido-4-methylcoumarin (Leu-AMC)

  • This compound (or test compounds)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in LAP Assay Buffer to achieve the desired final concentrations.

  • Enzyme Preparation: Dilute the recombinant human LAP in cold LAP Assay Buffer to the desired working concentration.

  • Assay Setup:

    • Add 50 µL of LAP Assay Buffer to all wells.

    • Add 10 µL of the diluted this compound solutions to the test wells.

    • Add 10 µL of LAP Assay Buffer with the corresponding DMSO concentration to the control wells.

    • Add 20 µL of the diluted LAP enzyme solution to all wells except for the "no enzyme" control wells (add 20 µL of assay buffer instead).

    • Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 20 µL of the Leu-AMC substrate solution to all wells.

  • Measurement: Immediately place the plate in the microplate reader and measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings every 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition for each concentration of this compound compared to the control (no inhibitor) wells.

    • Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

  • 96-well clear, flat-bottom microplates

  • Cancer cell line of interest (e.g., HepG2)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate gently for 15 minutes and then measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.

DNA Damage Assay (Comet Assay)

This protocol can be used to assess the genotoxic effects of this compound by detecting DNA single-strand breaks.

Materials:

  • Microscope slides pre-coated with normal melting point agarose (B213101)

  • Low melting point agarose

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris-HCl, pH 7.5)

  • DNA staining solution (e.g., SYBR Green or ethidium (B1194527) bromide)

  • Fluorescence microscope with appropriate filters

  • Comet scoring software

Procedure:

  • Cell Treatment: Treat cells with various concentrations of this compound for the desired time.

  • Cell Harvesting and Embedding: Harvest the cells and resuspend them in PBS. Mix the cell suspension with low melting point agarose and pipette onto the pre-coated slides.

  • Lysis: Immerse the slides in cold lysis solution and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.

  • Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and let the DNA unwind for 20-40 minutes.

  • Electrophoresis: Apply a voltage of ~1 V/cm and run the electrophoresis for 20-30 minutes.

  • Neutralization and Staining: Gently wash the slides with neutralization buffer and then stain with the DNA staining solution.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Damaged DNA will migrate further, forming a "comet tail." Analyze the images using comet scoring software to quantify the extent of DNA damage (e.g., tail length, tail moment).

Mandatory Visualizations

Caption: Signaling pathway of LAP3-mediated cancer cell migration and invasion and its inhibition by this compound.

Experimental_Workflow cluster_discovery Target Identification & In Vitro Validation cluster_preclinical Preclinical Development cluster_clinical Clinical Trials A1 Identify this compound as LAP Inhibitor A2 LAP Inhibition Assay (IC50) A1->A2 A3 In Vitro Cytotoxicity (e.g., MTT Assay) A2->A3 A4 Genotoxicity (e.g., Comet Assay) A3->A4 B1 Analog Synthesis & SAR Studies A4->B1 B2 Formulation Development (Lipid-based) B1->B2 B3 In Vivo Efficacy Studies (Xenograft Models) B2->B3 B4 Pharmacokinetics (ADME) & Toxicology B3->B4 C1 Phase I (Safety & Dosage) B4->C1 C2 Phase II (Efficacy & Side Effects) C1->C2 C3 Phase III (Large-scale Efficacy) C2->C3

Caption: Experimental workflow for the development of this compound as a therapeutic agent.

Logical_Relationship CyanostatinB This compound LAP_Inhibition LAP Inhibition CyanostatinB->LAP_Inhibition Downstream_Effects Inhibition of Downstream Signaling (e.g., Akt/MMP) LAP_Inhibition->Downstream_Effects Anticancer_Activity Anticancer Activity (Cytotoxicity, Anti-migration) Downstream_Effects->Anticancer_Activity Therapeutic_Potential Therapeutic Potential Anticancer_Activity->Therapeutic_Potential

Caption: Logical relationship from this compound's mechanism of action to its therapeutic potential.

Preclinical Development Strategy

As of the current knowledge, in vivo preclinical data for this compound is not publicly available. The following section outlines a proposed strategy for the preclinical development of this compound, based on its known in vitro activities and the development pathways of similar compounds.

Lead Optimization: Analog Synthesis and Structure-Activity Relationship (SAR) Studies

To improve the therapeutic index of this compound, a medicinal chemistry program should be initiated to synthesize analogs. Modifications to the peptide ring and the lipid tail could modulate potency, selectivity, and pharmacokinetic properties. The synthesized analogs should be screened using the LAP inhibition and cytotoxicity assays described above to establish a clear structure-activity relationship.

Formulation Development

Due to its lipopeptide nature, this compound may face challenges with solubility and bioavailability. Therefore, formulation studies are crucial. Lipid-based delivery systems such as liposomes or solid lipid nanoparticles could be explored to enhance its delivery to tumor tissues.[9] These formulations should be characterized for particle size, encapsulation efficiency, and stability.

In Vivo Efficacy Studies

The anticancer efficacy of the lead this compound analog and its optimized formulation should be evaluated in vivo.

  • Xenograft Models: Human cancer cell lines (e.g., HepG2) can be implanted into immunocompromised mice. Tumor growth inhibition following treatment with this compound should be monitored.

  • Patient-Derived Xenograft (PDX) Models: For a more clinically relevant assessment, PDX models can be used.

Pharmacokinetic and Toxicological Studies
  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of this compound should be characterized in animal models. This will help in determining the dosing regimen.

  • Toxicology: Acute and chronic toxicity studies in relevant animal models are necessary to determine the safety profile of this compound and to identify any potential off-target effects.

Conclusion

This compound is a promising therapeutic lead, particularly in the field of oncology, due to its potent inhibition of Leucine Aminopeptidase. The provided protocols and developmental strategies offer a framework for advancing this natural product from a laboratory curiosity to a potential clinical candidate. Further research, especially in the areas of in vivo efficacy and safety, is warranted to fully realize its therapeutic potential.

References

Using Cyanostatin B as a Molecular Probe: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanostatin B is a naturally occurring cyclic peptide isolated from cyanobacteria that has been identified as a potent inhibitor of Leucine Aminopeptidase (B13392206) M (LAP-M), also known as Aminopeptidase M1.[1] With an IC50 value in the low nanomolar range, this compound offers a high degree of specificity, making it an excellent candidate for use as a molecular probe to investigate the physiological and pathological roles of LAP-M. This document provides detailed application notes and protocols for the utilization of this compound as a molecular probe in various experimental settings, including enzyme inhibition assays, affinity chromatography for target protein isolation, and cellular imaging.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, facilitating experimental design and data interpretation.

ParameterValueTarget EnzymeReference
IC50 12 ng/mLLeucine Aminopeptidase M (LAP-M)[1]
Weak Inhibition IC50 130 µg/mLAngiotensin-Converting Enzyme (ACE)[1]
Molecular Weight 753.92 g/mol N/A[1]
Formula C40H59N5O9N/A

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by Leucine Aminopeptidase M and the general experimental workflows for using this compound as a molecular probe.

LAPM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_inhibition Inhibition BioactivePeptides Bioactive Peptides (e.g., Angiotensin) LAPM Leucine Aminopeptidase M (LAP-M) BioactivePeptides->LAPM Cleavage ProcessedPeptides Processed Peptides LAPM->ProcessedPeptides BioactiveMetabolites Bioactive Metabolites LAPM->BioactiveMetabolites Activation MHC1 MHC Class I Presentation ProcessedPeptides->MHC1 Antigen Processing CellularResponses Cellular Responses (e.g., Inflammation, Proliferation) MHC1->CellularResponses Immune Response BioactiveMetabolites->CellularResponses CyanostatinB This compound CyanostatinB->LAPM

Caption: Signaling pathways influenced by Leucine Aminopeptidase M (LAP-M) and its inhibition by this compound.

Experimental_Workflow cluster_probe_prep Probe Preparation cluster_applications Applications cluster_outcomes Outcomes CyanostatinB This compound Modification Chemical Modification (Biotinylation or Fluorescent Labeling) CyanostatinB->Modification EnzymeAssay Enzyme Inhibition Assay CyanostatinB->EnzymeAssay Probe This compound Probe Modification->Probe AffinityChrom Affinity Chromatography Probe->AffinityChrom CellImaging Cellular Imaging Probe->CellImaging IC50 Determine IC50 & Ki EnzymeAssay->IC50 TargetID Identify Binding Partners AffinityChrom->TargetID Localization Visualize Subcellular Localization CellImaging->Localization

Caption: General experimental workflow for using this compound as a molecular probe.

Experimental Protocols

Enzyme Inhibition Assay for Leucine Aminopeptidase M (LAP-M)

This protocol is adapted from standard procedures for measuring aminopeptidase activity using a chromogenic substrate, L-leucine-p-nitroanilide. The assay measures the inhibition of LAP-M by this compound.

Materials:

  • Recombinant human Leucine Aminopeptidase M (LAP-M)

  • This compound

  • L-leucine-p-nitroanilide (substrate)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM MnCl2

  • DMSO (for dissolving inhibitor)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents:

    • Dissolve L-leucine-p-nitroanilide in a small amount of methanol (B129727) and then dilute with Assay Buffer to a final stock concentration of 10 mM.

    • Dissolve this compound in DMSO to create a 10 mM stock solution. Further dilute in Assay Buffer to desired concentrations (e.g., a serial dilution from 1 µM to 0.01 nM).

    • Dilute recombinant LAP-M in Assay Buffer to the working concentration (the exact concentration should be optimized to yield a linear reaction rate for at least 10 minutes).

  • Assay Setup:

    • In a 96-well plate, add 10 µL of each this compound dilution to triplicate wells.

    • For control wells (no inhibition), add 10 µL of Assay Buffer containing the same percentage of DMSO as the inhibitor wells.

    • Add 80 µL of the diluted LAP-M enzyme solution to all wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction and Measure:

    • Initiate the reaction by adding 10 µL of the 10 mM L-leucine-p-nitroanilide substrate solution to all wells. The final substrate concentration will be 1 mM.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 405 nm every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))

    • Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Affinity Chromatography for Target Identification

This protocol outlines the use of biotinylated this compound to isolate LAP-M and potentially other binding partners from a complex biological sample, such as a cell lysate.

A. Synthesis of Biotinylated this compound Probe (Conceptual Protocol)

This compound possesses several potential sites for biotinylation, including the N-terminal amine of the Ahda residue and the phenolic hydroxyl groups of the two tyrosine residues. Amine-reactive biotinylation reagents are generally more straightforward to use.

Materials:

  • This compound

  • Biotin-NHS (N-hydroxysuccinimide) ester

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • Reaction buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • HPLC for purification

Procedure:

  • Dissolve this compound in a minimal amount of DMF or DMSO.

  • Add the this compound solution to the reaction buffer.

  • Add a 1.5-fold molar excess of Biotin-NHS ester (dissolved in DMF/DMSO) to the this compound solution.

  • Incubate the reaction at room temperature for 1-2 hours with gentle stirring.

  • Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15 minutes.

  • Purify the biotinylated this compound using reverse-phase HPLC.

  • Confirm the identity and purity of the product by mass spectrometry.

B. Affinity Pulldown Protocol

Materials:

  • Biotinylated this compound probe

  • Streptavidin-conjugated magnetic beads or agarose (B213101) resin

  • Cell lysate (from cells expressing potential targets)

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors

  • Wash Buffer: Lysis buffer with a lower concentration of Triton X-100 (e.g., 0.1%)

  • Elution Buffer: 0.1 M glycine-HCl, pH 2.5, or a solution of 2% SDS in 50 mM Tris-HCl, pH 6.8

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

  • SDS-PAGE reagents and equipment

  • Mass spectrometry facility for protein identification

Procedure:

  • Probe Immobilization:

    • Wash the streptavidin beads/resin with Lysis Buffer according to the manufacturer's instructions.

    • Incubate the beads/resin with an excess of biotinylated this compound probe for 1 hour at 4°C with gentle rotation.

    • Wash the beads/resin three times with Wash Buffer to remove unbound probe.

  • Target Binding:

    • Incubate the probe-immobilized beads/resin with the cell lysate for 2-4 hours or overnight at 4°C with gentle rotation.

    • As a negative control, incubate cell lysate with streptavidin beads/resin that have not been conjugated to the probe.

  • Washing:

    • Pellet the beads/resin by centrifugation or using a magnetic stand and discard the supernatant.

    • Wash the beads/resin three to five times with Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins by incubating the beads/resin with Elution Buffer for 10-15 minutes at room temperature.

    • If using a glycine-based elution buffer, immediately neutralize the eluate with Neutralization Buffer.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by silver staining or Coomassie blue staining.

    • Excise unique protein bands that appear in the probe pulldown but not in the control lane.

    • Identify the proteins by mass spectrometry (e.g., LC-MS/MS).

Cellular Imaging with Fluorescently Labeled this compound

This protocol describes the use of a fluorescently labeled this compound derivative to visualize the subcellular localization of its target(s) in live or fixed cells.

A. Synthesis of Fluorescently Labeled this compound (Conceptual Protocol)

Similar to biotinylation, fluorescent dyes with amine-reactive groups (e.g., NHS esters or isothiocyanates) can be conjugated to the N-terminal amine of this compound.

Materials:

  • This compound

  • Amine-reactive fluorescent dye (e.g., FITC, Alexa Fluor 488 NHS Ester)

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

  • Follow a similar procedure as for biotinylation, using an amine-reactive fluorescent dye instead of Biotin-NHS ester. The reaction is typically performed in a bicarbonate buffer at a slightly higher pH (8.3).

  • Protect the reaction from light.

  • Purify the fluorescently labeled this compound by size-exclusion chromatography to remove unconjugated dye.

  • Characterize the labeled product by spectrophotometry to determine the degree of labeling.

B. Cellular Imaging Protocol

Materials:

  • Fluorescently labeled this compound

  • Cultured cells on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS) - for fixed cell imaging

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) - for fixed cell imaging

  • Mounting medium with DAPI (for nuclear counterstaining)

  • Fluorescence microscope

Procedure for Live-Cell Imaging:

  • Grow cells to the desired confluency on glass-bottom dishes.

  • Replace the culture medium with fresh medium containing the desired concentration of fluorescently labeled this compound (the optimal concentration should be determined empirically, starting in the low micromolar range).

  • Incubate the cells for a specific time period (e.g., 30 minutes to 2 hours) at 37°C in a CO2 incubator.

  • Gently wash the cells two to three times with pre-warmed PBS or live-cell imaging buffer.

  • Add fresh imaging buffer to the cells.

  • Immediately visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Procedure for Fixed-Cell Imaging:

  • Grow cells on coverslips.

  • Treat the cells with the fluorescently labeled this compound as described for live-cell imaging.

  • Wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • (Optional) Permeabilize the cells with permeabilization buffer for 10 minutes if intracellular targets are expected.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using mounting medium with DAPI.

  • Image the cells using a fluorescence microscope.

References

Formulation of Cyanostatin B for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanostatin B, a cyclic lipopeptide of cyanobacterial origin, has garnered significant interest in the scientific community due to its potent inhibitory activity against leucine (B10760876) aminopeptidase (B13392206) M (LAP), a key enzyme implicated in various pathological processes.[1] This inhibition confers this compound with cytotoxic and genotoxic properties, making it a promising candidate for further investigation in preclinical cancer models.[1] However, the successful in vivo evaluation of this compound hinges on the development of a stable and effective formulation that ensures its bioavailability and therapeutic efficacy.

This document provides detailed application notes and protocols for the formulation of this compound for in vivo studies. It covers essential aspects such as pre-formulation considerations, formulation strategies, detailed experimental protocols, and the characterization of the final preparation. Additionally, it outlines the proposed signaling pathway through which this compound is believed to exert its apoptotic effects.

Physicochemical Properties and Pre-formulation Considerations

A thorough understanding of the physicochemical properties of this compound is paramount for developing a suitable in vivo formulation. While specific data for this compound is limited, data from related cyanobacterial lipopeptides can provide valuable insights.

Table 1: Physicochemical Properties of this compound and Related Lipopeptides

PropertyThis compoundGeneral Lipopeptide CharacteristicsReference
Molecular Weight Not explicitly found~1000 Da[2]
Aqueous Solubility Likely lowGenerally poor in aqueous solutions, requiring organic solvents or formulation strategies for solubilization.[3]
Stability in Solution Susceptible to degradationCyclic structure and presence of D-amino acids can enhance proteolytic stability. Ester bonds, if present, can be liable to hydrolysis.[3][4]
Lipophilicity High (due to fatty acid chain)Amphiphilic nature, with a hydrophobic fatty acid tail and a hydrophilic peptide head.[2][3]

Formulation Strategies for In Vivo Administration

Given the likely poor aqueous solubility of this compound, a simple aqueous solution for injection is not feasible. Therefore, advanced formulation strategies are required to enhance its solubility, stability, and bioavailability. A liposomal formulation is a highly suitable approach for lipophilic compounds like this compound. Liposomes can encapsulate the drug, improve its pharmacokinetic profile, and potentially target it to tumor tissues through the enhanced permeability and retention (EPR) effect.

Recommended Formulation Approach: Liposomal Suspension

A liposomal formulation of this compound is proposed for intravenous or subcutaneous administration. This formulation will encapsulate this compound within a lipid bilayer, improving its solubility and stability in an aqueous medium.

Table 2: Proposed Liposomal Formulation Composition for this compound

ComponentFunctionProposed Concentration (mg/mL)Reference
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)Main vesicle-forming lipid10 - 20[5][6]
CholesterolStabilizes the lipid bilayer3 - 6[5][6]
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)"Stealth" agent to increase circulation time1 - 3
This compoundActive Pharmaceutical Ingredient0.5 - 2.0
Sucrose (B13894)Cryoprotectant (for lyophilization)50 - 100
Histidine Buffer (10 mM, pH 6.5)Buffering agentq.s. to 1 mL

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Liposomes

This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method followed by extrusion.

Materials:

  • This compound

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Chloroform

  • Methanol

  • Histidine buffer (10 mM, pH 6.5)

  • Sucrose

  • Rotary evaporator

  • Bath sonicator

  • Mini-extruder with polycarbonate membranes (100 nm pore size)

  • Sterile, depyrogenated vials

Procedure:

  • Lipid Film Formation:

    • Accurately weigh DPPC, cholesterol, DSPE-PEG2000, and this compound and dissolve them in a sufficient volume of a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvents under reduced pressure at a temperature above the phase transition temperature of DPPC (~41°C) to form a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a 10 mM histidine buffer (pH 6.5) containing sucrose by gentle rotation of the flask at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • Subject the MLV suspension to bath sonication for 5-10 minutes to aid in the dispersion of the lipid film.

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

    • Extrude the liposomal suspension through the membrane multiple times (typically 10-15 passes) to form small unilamellar vesicles (SUVs) with a uniform size distribution.

  • Purification and Sterilization:

    • Remove the unencapsulated this compound by dialysis or size exclusion chromatography.

    • Sterilize the final liposomal formulation by filtering through a 0.22 µm sterile filter into sterile, depyrogenated vials.

  • Lyophilization (Optional):

    • For long-term storage, the liposomal suspension can be lyophilized. The inclusion of sucrose as a cryoprotectant is crucial to maintain the integrity of the liposomes during freezing and drying.

Protocol 2: Characterization of this compound Liposomes

Table 3: Characterization Methods for this compound Liposomes

ParameterMethodAcceptance Criteria
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)80 - 150 nm, PDI < 0.2
Zeta Potential Laser Doppler Velocimetry-10 to -30 mV
Encapsulation Efficiency (%EE) HPLC after liposome (B1194612) disruption> 80%
Drug Loading (%DL) HPLC after liposome disruption1 - 5%
Morphology Transmission Electron Microscopy (TEM)Spherical, unilamellar vesicles
In Vitro Drug Release Dialysis methodSustained release over 24-48 hours
Protocol 3: In Vivo Administration in a Mouse Xenograft Model

Materials:

  • Tumor-bearing mice (e.g., BALB/c nude mice with HepG2 xenografts)

  • Sterile this compound liposomal formulation

  • Sterile syringes and needles (27G or smaller)

  • 70% Ethanol

  • Animal restrainer

Procedure (Intravenous Injection):

  • Preparation:

    • If lyophilized, reconstitute the this compound liposomes with sterile water for injection to the desired concentration.

    • Gently swirl the vial to ensure a homogenous suspension. Do not shake vigorously.

    • Draw the calculated dose of the liposomal suspension into a sterile syringe.

  • Administration:

    • Place the mouse in a suitable restrainer.

    • Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle into the lateral tail vein at a shallow angle.

    • Slowly inject the formulation. Observe for any signs of leakage or swelling at the injection site.

    • Withdraw the needle and apply gentle pressure to the injection site.

  • Monitoring:

    • Monitor the animals regularly for any signs of toxicity, tumor growth, and changes in body weight.

Proposed Signaling Pathway for this compound-Induced Apoptosis

This compound's primary mechanism of action is the inhibition of leucine aminopeptidase M (LAP).[1] Inhibition of this enzyme is proposed to trigger a cascade of events leading to apoptosis. While the precise molecular links are still under investigation, a plausible signaling pathway is outlined below.

CyanostatinB_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell CyanostatinB This compound LAP Leucine Aminopeptidase M (LAP) CyanostatinB->LAP Inhibition ROS Increased Reactive Oxygen Species (ROS) LAP->ROS Leads to Mitochondrion Mitochondrion ROS->Mitochondrion Induces Mitochondrial Stress Bcl2 Bcl-2 ROS->Bcl2 Downregulates CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bax Bax Bax->Mitochondrion Promotes Permeabilization Bcl2->Bax Inhibits Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Pro-caspase-9 -> Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Pro-caspase-3 -> Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis PARP PARP Caspase3->PARP Cleaves CleavedPARP Cleaved PARP PARP->CleavedPARP

Figure 1. Proposed signaling pathway of this compound-induced apoptosis.

Experimental Workflow and Logical Relationships

The successful formulation and in vivo testing of this compound follows a logical workflow, from initial characterization to preclinical evaluation.

Experimental_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation Preformulation Pre-formulation Studies (Solubility, Stability) Formulation Liposome Formulation (Thin-film Hydration) Preformulation->Formulation Characterization Physicochemical Characterization (DLS, HPLC, TEM) Formulation->Characterization Stability Stability Assessment Characterization->Stability Toxicity Toxicity Studies (MTD determination) Stability->Toxicity Efficacy Efficacy Studies (Tumor Xenograft Model) Toxicity->Efficacy PK Pharmacokinetic Studies (Blood sampling, analysis) Efficacy->PK PD Pharmacodynamic Studies (Biomarker analysis) Efficacy->PD

Figure 2. Experimental workflow for the formulation and in vivo evaluation of this compound.

Quantitative Data Summary

Table 4: Representative Pharmacokinetic Parameters of Lipopeptides in Rodents (Intravenous Administration)

LipopeptideDose (mg/kg)Half-life (t½) (h)Clearance (mL/min/kg)Volume of Distribution (Vd) (L/kg)AUC (µg·h/mL)SpeciesReference
Amphomycin analogue105.2 - 8.00.09 - 0.270.12 - 0.34602 - 792Mouse[7]
Amphomycin analogue104.6 - 7.10.19 - 0.320.12 - 0.13511 - 850Rat[7]

Conclusion

The formulation of this compound for in vivo studies presents a significant but surmountable challenge. The proposed liposomal formulation offers a promising strategy to overcome the anticipated solubility and stability issues, thereby enabling robust preclinical evaluation of this potent anti-cancer agent. The detailed protocols and characterization methods provided herein serve as a comprehensive guide for researchers in the field of drug development. Further investigation into the specific physicochemical properties of this compound and the elucidation of its detailed mechanism of action will be crucial for its successful translation into a clinical candidate.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cyanostatin B Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the production of Cyanostatin B from cyanobacterial cultures.

Disclaimer: While this compound is recognized as a member of the cyanobactin family of ribosomally produced and post-translationally modified peptides (RiPPs), detailed peer-reviewed studies on its specific producing organism and dedicated yield optimization are limited in publicly available literature. The guidance provided herein is based on the general principles of cyanobactin biosynthesis and the cultivation of cyanobacteria for secondary metabolite production. Researchers are encouraged to adapt these recommendations to their specific cyanobacterial strain.

Troubleshooting Guides

Issue 1: Low or No Detectable Yield of this compound

Low or undetectable levels of this compound can stem from a variety of factors, from culture conditions to extraction procedures. This guide provides a systematic approach to identifying and resolving the root cause.

Potential Cause Verification Steps Suggested Solutions
Suboptimal Culture Conditions Review and compare your current culture parameters (light, temperature, pH, and nutrient concentrations) against the recommended ranges for cyanobacterial secondary metabolite production.Systematically optimize key culture parameters. It is recommended to vary one parameter at a time to understand its specific effect. For instance, studies on other filamentous cyanobacteria have shown that secondary metabolite production can be influenced by nutrient limitations, such as phosphate (B84403) levels[1].
Incorrect Growth Phase at Harvest Monitor the growth curve of your culture (measuring optical density at 750 nm or chlorophyll-a concentration). Harvest at different growth phases (early-log, mid-log, late-log, and stationary) and quantify this compound to determine the optimal harvest time.Secondary metabolite production is often highest during the stationary phase when cell growth slows. Determine the optimal harvest time by creating a growth curve and measuring this compound concentration at various points.
Inefficient Extraction Review your extraction protocol. Ensure the solvent system is appropriate for cyanobactins and that cell lysis is complete.Employ robust cell lysis techniques such as multiple freeze-thaw cycles or bead beating. Use a solvent system capable of efficiently extracting cyclic peptides, such as a 2:1 (v/v) mixture of dichloromethane (B109758) and methanol[2].
Degradation of this compound Analyze a freshly extracted sample immediately. Compare the results with a sample that has been stored to assess stability.Minimize the time between extraction and analysis. Store extracts at -20°C or -80°C in the dark to prevent degradation.
Issues with Analytical Method Verify the sensitivity and calibration of your analytical instrument (e.g., HPLC-MS/MS). Run a standard of a related cyanobactin if a this compound standard is unavailable to confirm instrument performance.Develop and validate a sensitive quantification method, such as UPLC-MS/MS, which is a powerful tool for the analysis of cyanotoxins[3][4]. Ensure proper sample clean-up to reduce matrix effects.

Logical Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low or No this compound Detected culture_check Verify Culture Conditions (Light, Temp, Nutrients) start->culture_check culture_ok Conditions Optimal? culture_check->culture_ok harvest_check Confirm Optimal Harvest Time harvest_ok Harvest at Stationary Phase? harvest_check->harvest_ok extraction_check Assess Extraction Efficiency extraction_ok Extraction Protocol Validated? extraction_check->extraction_ok analysis_check Validate Analytical Method analysis_ok Analytical Method Sensitive? analysis_check->analysis_ok culture_ok->harvest_check Yes optimize_culture Optimize Culture Parameters (One-Factor-at-a-Time) culture_ok->optimize_culture No harvest_ok->extraction_check Yes determine_growth_curve Generate Growth Curve and Test Different Harvest Points harvest_ok->determine_growth_curve No extraction_ok->analysis_check Yes optimize_extraction Improve Cell Lysis and Test Different Solvents extraction_ok->optimize_extraction No calibrate_instrument Calibrate Instrument and Use Internal Standards analysis_ok->calibrate_instrument No end Improved this compound Yield analysis_ok->end Yes optimize_culture->culture_check determine_growth_curve->harvest_check optimize_extraction->extraction_check calibrate_instrument->analysis_check

Caption: A step-by-step workflow for troubleshooting low this compound yield.

Frequently Asked Questions (FAQs)

Q1: What type of cyanobacterium produces this compound?

While the specific species has not been definitively reported in peer-reviewed literature, this compound belongs to the cyanobactin family of natural products. Cyanobactins are known to be produced by a variety of cyanobacteria, with a notable prevalence in filamentous genera such as Scytonema, Oscillatoria, and Microcystis[5][6]. If you are working with an uncharacterized strain, molecular identification through 16S rRNA gene sequencing is recommended.

Q2: What is the general biosynthetic pathway for this compound?

As a cyanobactin, this compound is synthesized ribosomally as a precursor peptide, which then undergoes a series of post-translational modifications. This process typically involves:

  • Ribosomal synthesis of a precursor peptide (Gene E product).

  • Heterocyclization of specific amino acid residues (e.g., Cysteine, Serine, Threonine) by a heterocyclase (Gene D product).

  • Proteolytic cleavage of the leader and follower peptides by proteases (Gene A and G products).

  • Macrocyclization of the core peptide by a macrocyclase domain within the G-protease[7][8].

General Cyanobactin Biosynthetic Pathway

Cyanobactin_Pathway cluster_0 Ribosome cluster_1 Post-Translational Modification precursor_peptide Precursor Peptide (Gene E) heterocyclization Heterocyclization (Gene D Product) precursor_peptide->heterocyclization proteolysis Proteolytic Cleavage (Gene A & G Products) heterocyclization->proteolysis macrocyclization Macrocyclization (Gene G Product) proteolysis->macrocyclization final_product This compound macrocyclization->final_product

Caption: The general biosynthetic pathway for cyanobactins like this compound.

Q3: What are the key culture parameters to optimize for this compound production?

The optimal conditions for secondary metabolite production are often strain-specific. However, the following parameters are critical starting points for optimization:

  • Light Intensity: Cyanobacterial growth and metabolism are light-dependent. Test a range of light intensities (e.g., 20-100 µmol photons m⁻² s⁻¹) to find the optimum for this compound production.

  • Temperature: Most cyanobacteria have an optimal temperature range for growth between 25-35°C. A temperature study is recommended to determine the ideal condition for your strain.

  • Nutrient Availability: The concentrations of nitrogen and phosphorus in the culture medium can significantly impact secondary metabolite production. Studies on Scytonema sp. have shown that high phosphate levels can increase the production of certain secondary metabolites[1]. Experimenting with different concentrations of these nutrients in your media (e.g., modified BG-11 medium) is advised.

  • pH: Most freshwater cyanobacteria prefer a slightly alkaline pH (7.5-9.5). Monitor and control the pH of your culture, as it can drift during growth.

Q4: How can I quantify the amount of this compound in my cultures?

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the most sensitive and specific method for quantifying cyanobactins[3][9][10]. An overview of the process is:

  • Extraction: Lyse the cyanobacterial cells and extract the metabolites.

  • Separation: Use a suitable HPLC column (e.g., C18) to separate this compound from other compounds in the extract.

  • Detection and Quantification: Use a mass spectrometer to detect the specific mass-to-charge ratio (m/z) of this compound and its fragments. Quantification is achieved by comparing the peak area to a calibration curve generated with a known standard. If a pure standard of this compound is not available, relative quantification can be performed to compare yields between different conditions.

Data Presentation: Culture Optimization for this compound

The following table provides a template for organizing your experimental data when optimizing culture conditions. Populate this table with your results to easily compare the effects of different parameters on this compound yield.

Parameter Varied Condition Biomass (g/L Dry Weight) This compound Yield (mg/g Dry Weight) Volumetric Productivity (mg/L/day)
Light Intensity 20 µmol photons m⁻² s⁻¹
50 µmol photons m⁻² s⁻¹
100 µmol photons m⁻² s⁻¹
Temperature 25°C
30°C
35°C
Phosphate Conc. Low (e.g., 0.05 g/L K₂HPO₄)
Standard (e.g., 0.1 g/L K₂HPO₄)
High (e.g., 0.2 g/L K₂HPO₄)
Nitrate Conc. Low (e.g., 0.5 g/L NaNO₃)
Standard (e.g., 1.5 g/L NaNO₃)
High (e.g., 3.0 g/L NaNO₃)

Experimental Protocols

Protocol 1: Culturing Cyanobacteria for this compound Production

This protocol describes the general procedure for cultivating a filamentous cyanobacterium, such as a Scytonema species, for the production of this compound.

Materials:

  • Axenic culture of the producing cyanobacterium

  • Modified BG-11 medium

  • Sterile culture flasks (e.g., 250 mL Erlenmeyer flasks)

  • Incubator with controlled temperature and illumination

  • Shaker (optional, for some strains)

Procedure:

  • Inoculum Preparation: Aseptically transfer a small amount of the stock culture into a flask containing 50 mL of sterile BG-11 medium.

  • Incubation: Incubate the culture at 28-30°C under a 12:12 hour light:dark cycle with a light intensity of approximately 50 µmol photons m⁻² s⁻¹.

  • Scaling Up: Once the inoculum culture has reached a sufficient density (e.g., a dark green color), use it to inoculate larger culture volumes for production. A typical inoculation ratio is 1:10 (inoculum to fresh medium).

  • Production Phase: Grow the production cultures under the desired experimental conditions.

  • Monitoring Growth: Monitor the growth of the culture by measuring the optical density at 750 nm (for unicellular or short filamentous strains) or by measuring chlorophyll-a concentration or dry weight for filamentous strains that form clumps.

  • Harvesting: Harvest the cells in the stationary phase by centrifugation (e.g., 5000 x g for 15 minutes).

Protocol 2: Extraction of this compound from Cyanobacterial Biomass

This protocol provides a general method for extracting cyclic peptides like this compound from cyanobacterial biomass.

Materials:

  • Harvested cyanobacterial cell pellet

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Centrifuge

  • Sonicator or bead beater

  • Rotary evaporator or vacuum concentrator

Procedure:

  • Cell Lysis: Resuspend the cell pellet in a small amount of water. Subject the cells to three cycles of freezing in liquid nitrogen and thawing at room temperature to lyse the cells.

  • Solvent Extraction: Add a 2:1 (v/v) mixture of DCM:MeOH to the lysed cell suspension.

  • Homogenization: Sonicate the mixture for 20 minutes or use a bead beater for 5 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the mixture at 5000 x g for 15 minutes to pellet the cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

  • Solvent Evaporation: Evaporate the solvent from the supernatant using a rotary evaporator or a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol) for HPLC-MS/MS analysis.

Protocol 3: Quantification of this compound by HPLC-MS/MS

This protocol outlines the general steps for quantifying this compound using HPLC-MS/MS. Instrument parameters will need to be optimized for your specific system and for this compound.

Materials:

  • Reconstituted this compound extract

  • HPLC system coupled to a tandem mass spectrometer

  • C18 analytical column

  • Mobile phase solvents (e.g., water and acetonitrile (B52724) with 0.1% formic acid)

  • This compound standard (if available)

Procedure:

  • Method Development: Develop a chromatographic method that provides good separation of this compound from other compounds in the extract. A gradient elution from a low to a high concentration of the organic solvent is typically used.

  • MS/MS Optimization: Infuse a standard of this compound (if available) or the extract into the mass spectrometer to determine the precursor ion (the m/z of this compound) and the most abundant product ions upon fragmentation.

  • MRM Method Creation: Set up a Multiple Reaction Monitoring (MRM) method using the determined precursor and product ion transitions. This will provide high selectivity and sensitivity.

  • Calibration Curve: If a standard is available, prepare a series of dilutions to generate a calibration curve.

  • Sample Analysis: Inject the reconstituted extracts into the HPLC-MS/MS system and acquire the data using the MRM method.

  • Data Processing: Integrate the peak area for the this compound transition and quantify the concentration using the calibration curve or perform relative quantification by comparing peak areas between samples.

References

Preventing degradation of Cyanostatin B during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Cyanostatin B during storage.

Troubleshooting Guides & FAQs

This section addresses specific issues you might encounter during your experiments with this compound, providing clear and actionable solutions.

Question 1: I observe a decrease in the activity of my this compound sample over time. What could be the cause?

Answer: A decrease in biological activity is a primary indicator of this compound degradation. Several factors could be responsible, often related to improper storage and handling. The most common causes include:

  • Hydrolysis: The peptide bonds in this compound can be broken by water. This is more likely to occur if the sample is stored in solution or if a lyophilized powder has been exposed to moisture.

  • Oxidation: Certain amino acid residues are susceptible to oxidation, which can alter the peptide's structure and function. Exposure to air (oxygen) can facilitate this process.

  • Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can introduce ice crystal formation that can physically damage the peptide structure, leading to aggregation and loss of activity.[1]

  • Improper pH: The stability of peptides in solution is highly pH-dependent. Storing this compound at a non-optimal pH can accelerate degradation. The optimal pH range for most peptides is between 5 and 7.[2]

  • Exposure to Light: Photodegradation can occur when the sample is exposed to UV or even ambient light for prolonged periods.[2]

To troubleshoot, review your storage and handling procedures against the recommended best practices outlined in this guide.

Question 2: My lyophilized this compound powder appears clumpy or has a glassy appearance. Is it still usable?

Answer: A change in the physical appearance of lyophilized this compound, such as clumping or a glassy look, suggests that it has been exposed to moisture.[2] While the peptide may not be completely degraded, its purity and stability are compromised. It is highly recommended to perform a quality control check before use.

  • Recommended Action: Dissolve a small amount of the peptide and analyze its purity using High-Performance Liquid Chromatography (HPLC). Compare the chromatogram to that of a fresh, properly stored sample. If significant degradation peaks are observed, the sample should be discarded.

Question 3: I need to store this compound in solution for my experiments. What is the best way to do this to minimize degradation?

Answer: Storing peptides in solution is inherently less stable than storing them in a lyophilized state.[2] However, for experimental use, this is often necessary. To minimize degradation in solution:

  • Use Sterile Buffers: Prepare your stock solutions using sterile buffers, ideally within a pH range of 5-7.[2]

  • Aliquot: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[1]

  • Storage Temperature: For short-term storage (up to one week), store the aliquots at 4°C. For longer-term storage, store them at -20°C or -80°C.[1]

  • Protect from Light: Store all solutions in light-protected tubes.

Question 4: I see extra peaks in my HPLC analysis of a this compound sample. What do these represent?

Answer: The appearance of new peaks in an HPLC chromatogram is a strong indication of degradation. These additional peaks represent degradation products or impurities.

  • Possible Degradation Products: These could be fragments from hydrolysis, oxidized forms of the peptide, or aggregates.

  • Troubleshooting Workflow:

    • Confirm Identity: Use mass spectrometry (MS) to determine the molecular weights of the species corresponding to the new peaks. This can help identify the nature of the degradation (e.g., a mass increase may suggest oxidation).

    • Review Storage Conditions: Investigate the storage history of the sample. Was it exposed to elevated temperatures, light, or non-optimal pH?

    • Perform Forced Degradation: To understand potential degradation pathways, you can perform forced degradation studies by intentionally exposing the peptide to harsh conditions (acid, base, peroxide, heat, light).[3][4] This can help in identifying the degradation products seen in your sample.

Data Presentation: Stability of Peptides Under Various Storage Conditions

The following table summarizes general stability data for peptides, which can be applied to this compound in the absence of specific data for this compound.

Storage ConditionFormTemperatureExpected StabilityKey Considerations
Short-Term Lyophilized PowderRoom Temperature (20-25°C)Several days to weeks[2]Protect from moisture and light.[2]
Solution4°CUp to 1 week[1]Use sterile buffer (pH 5-7). Avoid microbial contamination.
Long-Term Lyophilized Powder-20°C or -80°CMonths to years[5]Store in a tightly sealed container with a desiccant.[5]
Solution (Aliquots)-20°C3-4 months[2]Avoid repeated freeze-thaw cycles.[1]
Solution (Aliquots)-80°CUp to 1 year[2]Optimal for long-term storage of solutions.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by RP-HPLC

This protocol outlines a method to assess the purity and identify degradation products of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

1. Objective: To quantify the purity of a this compound sample and detect the presence of any degradation products.

2. Materials:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 RP-HPLC column

  • HPLC system with a UV detector

3. Sample Preparation:

  • Accurately weigh a small amount of lyophilized this compound.

  • Dissolve the peptide in an appropriate solvent (e.g., water with a small amount of ACN) to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

4. HPLC Conditions (Example):

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in ACN

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1 mL/min

  • Detection Wavelength: 214 nm and 280 nm

  • Column Temperature: 30°C

5. Data Analysis:

  • Integrate the peak areas of the chromatogram.

  • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

  • Any additional peaks are indicative of impurities or degradation products.

Protocol 2: Forced Degradation Study of this compound

This protocol describes how to intentionally degrade this compound to understand its degradation pathways and to confirm that the analytical method is "stability-indicating."

1. Objective: To identify potential degradation products of this compound under various stress conditions.

2. Materials:

  • This compound stock solution (1 mg/mL)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Water bath

  • UV lamp (254 nm)

3. Procedure:

  • Acid Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidation: Mix equal volumes of this compound stock solution and 3% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Incubate the this compound stock solution at 60°C for 48 hours.

  • Photodegradation: Expose the this compound stock solution to UV light at 254 nm for 24 hours.

  • Control: Keep a sample of the this compound stock solution at 4°C.

  • After the incubation period, neutralize the acidic and basic samples.

  • Analyze all samples by RP-HPLC-MS as described in Protocol 1 to identify and characterize the degradation products.

Visualizations

Degradation_Pathways Cyanostatin_B Intact this compound Hydrolysis Hydrolysis (Water, pH extremes) Cyanostatin_B->Hydrolysis Oxidation Oxidation (Oxygen, Peroxides) Cyanostatin_B->Oxidation Photodegradation Photodegradation (UV/Visible Light) Cyanostatin_B->Photodegradation Degraded_Products Degraded Products (Loss of Activity) Hydrolysis->Degraded_Products Peptide bond cleavage Oxidation->Degraded_Products Amino acid modification Photodegradation->Degraded_Products Structural alteration

Caption: Major degradation pathways for this compound.

Troubleshooting_Workflow start Reduced Activity or Impurity Peaks Observed check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage hplc_analysis Perform RP-HPLC Analysis check_storage->hplc_analysis ms_analysis Analyze by Mass Spectrometry hplc_analysis->ms_analysis Impurity peaks present conclusion Discard or Use with Caution hplc_analysis->conclusion Purity acceptable compare_data Compare with Reference Standard ms_analysis->compare_data identify_degradants Identify Degradation Products compare_data->identify_degradants identify_degradants->conclusion

Caption: Troubleshooting workflow for suspected this compound degradation.

Experimental_Workflow cluster_storage Storage cluster_handling Handling cluster_analysis Quality Control lyophilized Lyophilized Powder (-20°C or -80°C) dissolve Dissolve in Sterile Buffer (pH 5-7) lyophilized->dissolve solution Solution in Aliquots (-80°C) hplc RP-HPLC for Purity solution->hplc Before Experiment aliquot Aliquot for Single Use dissolve->aliquot aliquot->solution ms MS for Identity hplc->ms

Caption: Recommended experimental workflow for this compound.

References

Technical Support Center: Enhancing the Bioavailability of Cyanostatin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Cyanostatin B.

Troubleshooting Guides

This section addresses specific issues that may arise during the formulation and in vitro/in vivo testing of this compound.

Issue Potential Cause Suggested Solution
Low Aqueous Solubility of this compound This compound, a lipopeptide, likely possesses hydrophobic properties leading to poor dissolution in aqueous media.[1][2]Formulation Adjustment:Utilize co-solvents: Employ biocompatible co-solvents such as ethanol, propylene (B89431) glycol, or PEG 400 to increase solubility.[3] • Complexation: Use cyclodextrins (e.g., HP-β-CD) to form inclusion complexes that enhance aqueous solubility.[4][5] • pH modification: Investigate the pH-solubility profile of this compound and adjust the pH of the formulation buffer accordingly.[3]
Poor Permeability Across Caco-2 Monolayers The molecular size and lipophilicity of this compound may hinder its transport across intestinal epithelial cells. It may also be a substrate for efflux pumps like P-glycoprotein (P-gp).[6][7]Experimental Intervention:Incorporate permeation enhancers: Use well-characterized permeation enhancers such as sodium caprate (SNAC) or bile salts to transiently open tight junctions.[8][9] • Inhibit P-gp efflux: Co-administer with a known P-gp inhibitor (e.g., verapamil, cyclosporin (B1163) A) in your Caco-2 assay to determine if efflux is a limiting factor.[6][10] • Nanoparticle formulation: Encapsulate this compound in nanoparticles (e.g., PLGA or lipid-based) to promote uptake via endocytosis.[11][12]
High First-Pass Metabolism in Liver Microsomes/S9 Fractions This compound may be susceptible to rapid degradation by metabolic enzymes in the liver.[13][14]Structural Modification/Formulation:PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) can shield the peptide from enzymatic degradation.[15] • Amino acid substitution: If the primary cleavage sites are known, consider synthesizing analogs with modified or D-amino acids at these positions to enhance stability.[16][17] • Lipid-based formulations: Formulations like self-emulsifying drug delivery systems (SEDDS) can promote lymphatic uptake, partially bypassing the liver.[4][18]
Variability in In Vivo Pharmacokinetic Data This can be due to a combination of poor solubility, low permeability, and rapid metabolism, leading to inconsistent absorption.Systematic Approach: 1. Characterize physicochemical properties: Thoroughly determine solubility and logP. 2. Assess in vitro barriers: Systematically evaluate permeability (Caco-2) and metabolic stability (microsomes, S9). 3. Select appropriate formulation: Based on the primary barriers identified, choose a suitable enhancement strategy (e.g., nanoparticle for permeability, SEDDS for metabolism).
Toxicity Observed in Cell-Based Assays This compound has demonstrated cytotoxic and genotoxic effects on human hepatocytes.[1] High concentrations of formulation excipients can also cause toxicity.Experimental Design:Determine IC50: Establish the cytotoxic profile of this compound on your chosen cell line. • Excipient toxicity screening: Test the toxicity of all formulation components (co-solvents, surfactants, polymers) individually before formulating with the API. • Dose-response curves: Ensure that the concentrations used in permeability and metabolism assays are non-toxic to the cells.

Frequently Asked Questions (FAQs)

1. What is the first step I should take to improve the oral bioavailability of this compound?

The first step is to thoroughly characterize the physicochemical properties of this compound, specifically its aqueous solubility and lipophilicity (logP). This will help you identify the primary rate-limiting factors for its absorption and guide your formulation strategy.[2][19]

2. Which formulation strategy is best for a lipophilic peptide like this compound?

For lipophilic compounds, lipid-based drug delivery systems such as Self-Emulsifying Drug Delivery Systems (SEDDS), Solid Lipid Nanoparticles (SLNs), or nanostructured lipid carriers (NLCs) are often effective.[4][18] These formulations can enhance solubility, protect the peptide from degradation, and potentially improve absorption via the lymphatic pathway, which reduces first-pass metabolism.[4]

3. How can I determine if this compound is a substrate for P-glycoprotein (P-gp)?

You can perform a bi-directional transport assay using Caco-2 cell monolayers. If the efflux ratio (Basolateral to Apical permeability / Apical to Basolateral permeability) is greater than 2, it suggests that this compound is actively transported by an efflux pump like P-gp. This can be confirmed by repeating the assay in the presence of a P-gp inhibitor; a significant reduction in the efflux ratio would confirm P-gp involvement.[6][10]

4. What are some strategies to protect this compound from enzymatic degradation in the gastrointestinal tract?

Several strategies can protect peptides from enzymatic degradation:

  • Enteric Coating: Formulating this compound in an enteric-coated dosage form can protect it from the acidic environment and pepsin in the stomach.[20]

  • Enzyme Inhibitors: Co-administration with general protease inhibitors (e.g., aprotinin) or specific inhibitors can increase its stability, though this approach can have off-target effects.[8]

  • Nanoparticle Encapsulation: Encapsulating the peptide within a polymeric or lipid nanoparticle can provide a physical barrier against enzymatic attack.[11][12]

  • Structural Modification: Techniques like N-methylation or replacing L-amino acids with D-amino acids at susceptible cleavage sites can significantly enhance metabolic stability.[21]

5. Are there any analytical methods recommended for quantifying this compound in biological samples?

Due to its peptide nature, a sensitive and specific liquid chromatography-mass spectrometry (LC-MS/MS) method is recommended for the quantification of this compound in plasma, tissues, and in vitro assay samples. This technique provides the necessary selectivity and sensitivity to measure low concentrations typical in bioavailability studies.

Experimental Protocols

Protocol: Aqueous Solubility Determination

Objective: To determine the equilibrium solubility of this compound in various aqueous media.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Simulated Gastric Fluid (SGF), pH 1.2

  • Simulated Intestinal Fluid (SIF), pH 6.8

  • HPLC-grade water, acetonitrile (B52724), and formic acid

  • Microcentrifuge tubes

  • Orbital shaker

  • LC-MS/MS system

Method:

  • Add an excess amount of this compound to a microcentrifuge tube containing 1 mL of the desired aqueous medium (PBS, SGF, or SIF).

  • Incubate the tubes on an orbital shaker at 37°C for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples at 14,000 rpm for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Prepare a series of dilutions of the filtered supernatant with the appropriate mobile phase.

  • Quantify the concentration of this compound in the diluted samples using a validated LC-MS/MS method.

  • The determined concentration represents the equilibrium solubility in that medium.

Protocol: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound and investigate the role of efflux transporters.

Materials:

  • Caco-2 cells (passage 25-40)

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Dulbecco's Modified Eagle Medium (DMEM) with supplements

  • Hank's Balanced Salt Solution (HBSS)

  • This compound

  • Lucifer yellow (paracellular integrity marker)

  • P-gp inhibitor (e.g., Verapamil)

  • LC-MS/MS system

Method:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days until a differentiated monolayer is formed.

  • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Wash the monolayers with pre-warmed HBSS.

  • Apical to Basolateral (A-B) Transport: Add this compound solution (in HBSS) to the apical (AP) chamber. Add fresh HBSS to the basolateral (BL) chamber.

  • Basolateral to Apical (B-A) Transport: Add this compound solution to the BL chamber. Add fresh HBSS to the AP chamber.

  • To investigate P-gp involvement, pre-incubate a separate set of monolayers with a P-gp inhibitor for 30 minutes before adding this compound and run the A-B and B-A transport studies in the continued presence of the inhibitor.

  • Incubate at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.

  • At the end of the experiment, add Lucifer yellow to the apical side and measure its transport to the basolateral side to confirm monolayer integrity post-experiment.

  • Quantify the concentration of this compound in all samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

Protocol: Metabolic Stability in Human Liver Microsomes

Objective: To evaluate the in vitro metabolic stability of this compound.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (Solutions A and B)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Ice-cold acetonitrile with an internal standard

  • Positive control compound (e.g., testosterone)

  • Microcentrifuge tubes

  • Incubator/water bath at 37°C

  • LC-MS/MS system

Method:

  • Prepare a working solution of this compound in phosphate buffer.

  • In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.

  • Run a negative control incubation without the NADPH regenerating system to check for non-enzymatic degradation.

  • Once all time points are collected, vortex the samples and centrifuge at high speed to precipitate proteins.

  • Analyze the supernatant using LC-MS/MS to determine the remaining percentage of this compound at each time point.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Visualizations

experimental_workflow cluster_0 Physicochemical Characterization cluster_1 In Vitro Barrier Assessment cluster_2 Formulation & Optimization cluster_3 In Vivo Evaluation solubility Aqueous Solubility (PBS, SGF, SIF) permeability Permeability Assay (Caco-2) solubility->permeability logp Lipophilicity (LogP) Determination logp->permeability formulation Select Strategy: - Nanoparticles - SEDDS - Complexation permeability->formulation metabolism Metabolic Stability (Microsomes/S9) metabolism->formulation efflux P-gp Substrate Assessment efflux->formulation optimization Optimize Excipients & Ratios formulation->optimization pk_study Pharmacokinetic Study in Rodents optimization->pk_study

Caption: Workflow for enhancing this compound bioavailability.

signaling_pathway cluster_gut Gastrointestinal Tract cluster_epithelium Epithelial Cell OralAdmin Oral Administration of this compound Degradation Enzymatic Degradation (Proteases) OralAdmin->Degradation Dissolution Poor Dissolution (Low Solubility) OralAdmin->Dissolution Epithelium Intestinal Epithelium Dissolution->Epithelium Permeation Low Permeability Epithelium->Permeation Efflux P-gp Efflux Epithelium->Efflux PortalVein Portal Vein Permeation->PortalVein Absorbed Drug Efflux->Epithelium Liver Liver (First-Pass Metabolism) PortalVein->Liver Systemic Systemic Circulation (Bioavailability) Liver->Systemic

Caption: Biological barriers to oral this compound bioavailability.

References

Technical Support Center: Cyanobacterial Protease Inhibitor Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following troubleshooting guide addresses common issues encountered in assays for cyanobacterial protease inhibitors. As "Cyanostatin B" is not a well-documented compound in the scientific literature, this guide uses the cyanopeptolin class of cyanobacterial serine protease inhibitors (e.g., lyngbyastatins, symplostatins) as a representative model. The principles and troubleshooting steps are broadly applicable to the study of similar bioactive peptides.

Frequently Asked Questions (FAQs)

Q1: What are cyanopeptolins and what is their primary mechanism of action?

Cyanopeptolins are a class of cyclic depsipeptides produced by various cyanobacteria.[1] They typically contain a conserved 3-amino-6-hydroxy-2-piperidone (Ahp) residue, which is key to their biological activity.[1][2] Their primary mechanism of action is the inhibition of serine proteases, such as elastase, trypsin, and chymotrypsin (B1334515), which are critical digestive and signaling enzymes.[1][2][3] This inhibitory action is thought to function as a defense mechanism against grazing organisms.[2]

Q2: Which proteases are most strongly inhibited by cyanopeptolins?

The selectivity of cyanopeptolins varies depending on their specific structure. However, many members of this class are potent inhibitors of elastase and chymotrypsin, with less activity against trypsin. For example, lyngbyastatin 7 shows potent, preferential inhibition of elastase over chymotrypsin and other serine proteases.[1] The amino acid residue adjacent to the Ahp moiety plays a significant role in determining this selectivity.[1]

Q3: My purified cyanopeptolin shows lower-than-expected activity. What could be the cause?

Several factors can lead to reduced activity. First, cyanopeptolins can be susceptible to degradation, especially with improper storage or multiple freeze-thaw cycles. It is recommended to store lyophilized peptides at –20°C or –80°C and, once in solution, use single-use aliquots to avoid degradation. Secondly, intramolecular cyclization can sometimes occur, leading to a conformational change that diminishes activity against target proteases.[2] Finally, ensure the assay conditions (pH, temperature, buffer composition) are optimal for both the enzyme and the inhibitor's activity.

Q4: Can I use a general protease assay kit for my cyanopeptolin?

Yes, general serine protease assay kits using a fluorogenic or chromogenic substrate are suitable. These assays measure the cleavage of a synthetic peptide substrate by the protease, which generates a detectable signal.[4][5] The inhibitor's potency is determined by measuring the reduction in this signal.[4] It is crucial to choose a substrate that is appropriate for the specific protease you are studying (e.g., a specific substrate for elastase vs. trypsin).

Troubleshooting Unexpected Results

Issue 1: No or Very Low Inhibition Observed
Possible Cause Troubleshooting Step
Compound Degradation Prepare fresh stock solutions of the inhibitor from lyophilized powder. Avoid repeated freeze-thaw cycles by using single-use aliquots.
Incorrect Enzyme/Substrate Pair Confirm that the target protease is known to be inhibited by the cyanopeptolin class. Verify that the substrate is specific for your target enzyme.
Sub-optimal Assay Conditions Check the pH and temperature requirements for your specific protease. Some inhibitors and enzymes are sensitive to buffer components (e.g., detergents, salts).
Inhibitor Concentration Too Low Perform a dose-response experiment with a wide concentration range (e.g., from nanomolar to high micromolar) to determine the IC50.
Inactive Enzyme Run a positive control without any inhibitor to ensure the enzyme is active. Also, use a known inhibitor for your target protease as a positive control for inhibition.
Issue 2: High Background Signal or False Positives
Possible Cause Troubleshooting Step
Compound Interference Some compounds can interfere with the detection method (e.g., autofluorescence). Run a control with the inhibitor but without the enzyme to measure its intrinsic signal and subtract it from the results.
Substrate Instability The fluorogenic or chromogenic substrate may be degrading spontaneously. Monitor the signal of the substrate in the assay buffer without the enzyme over the course of the experiment.
Contaminated Reagents Use fresh, high-purity reagents, including buffers and water. Contaminating proteases in other reagents can lead to non-specific substrate cleavage.
Issue 3: Poor Reproducibility Between Replicates or Experiments
Possible Cause Troubleshooting Step
Inconsistent Pipetting Calibrate pipettes regularly. For small volumes, use low-retention tips and ensure proper mixing.
Time-Dependent Inhibition Some inhibitors bind slowly or irreversibly.[6] Pre-incubate the enzyme and inhibitor for a set period before adding the substrate to allow the binding to reach equilibrium. Check for linearity of the reaction progress curves.
Edge Effects in Microplates Evaporation from wells at the edge of a 96-well plate can concentrate reagents. To mitigate this, avoid using the outer wells or fill them with buffer/water to create a humidity barrier.
Inhibitor Precipitation Visually inspect solutions at high concentrations for any signs of precipitation. If solubility is an issue, adjust the solvent (e.g., DMSO concentration) or test lower concentrations.

Data Presentation: Inhibitory Activity of Representative Cyanopeptolins

The following table summarizes the half-maximal inhibitory concentrations (IC50) for representative cyanopeptolins against common serine proteases.

CompoundTarget ProteaseIC50 (nM)Reference
Lyngbyastatin 7 Porcine Pancreatic Elastase2.5 ± 0.3[1]
Human Neutrophil Elastase4.1 ± 0.4[1]
Chymotrypsin23.3 ± 1.6[1]
Symplostatin 5 Porcine Pancreatic Elastase13.8 ± 1.2[1]
Human Neutrophil Elastase31.0 ± 2.9[1]
Chymotrypsin185.3 ± 15.6[1]
Aeruginosin 828A Thrombin> 100 µM[3][7]
Trypsin> 100 µM[3][7]
Cyanopeptolin 1020 Chymotrypsin0.21 µM[3][7]
Trypsin0.30 µM[3][7]

Experimental Protocols

Protocol: Serine Protease Inhibition Assay using a Fluorogenic Substrate

This protocol describes a typical method to determine the IC50 of a cyanobacterial inhibitor against a serine protease like elastase.

1. Materials:

  • Target Protease (e.g., Porcine Pancreatic Elastase)

  • Fluorogenic Substrate (e.g., N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin)

  • Test Inhibitor (e.g., Lyngbyastatin 7)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Dimethyl Sulfoxide (DMSO) for dissolving inhibitor

  • Black 96-well microplate

  • Fluorescence microplate reader (Excitation ~380 nm, Emission ~460 nm)

2. Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution of the test inhibitor in DMSO. Then, dilute these stocks into the assay buffer to achieve the final desired concentrations. The final DMSO concentration in the well should be kept constant (e.g., <1%).

  • Assay Plate Setup:

    • Blank wells: Add assay buffer and substrate only (no enzyme).

    • Control wells (100% activity): Add assay buffer, enzyme, and the same final concentration of DMSO as the test wells.

    • Test wells: Add assay buffer, enzyme, and the desired concentration of the inhibitor.

  • Pre-incubation: Add 50 µL of assay buffer containing the enzyme to the control and test wells. Add 50 µL of the appropriate inhibitor dilution (or DMSO vehicle for control wells). Mix gently and incubate the plate at the optimal temperature (e.g., 37°C) for 15-30 minutes. This allows the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 50 µL of the pre-warmed fluorogenic substrate solution to all wells to start the reaction.

  • Measure Fluorescence: Immediately place the plate in the microplate reader. Measure the fluorescence intensity kinetically over 30-60 minutes at the appropriate wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (blank wells) from all readings.

    • Determine the initial reaction velocity (V) for each well by calculating the slope of the linear portion of the fluorescence vs. time plot.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Visualizations

Troubleshooting Workflow```dot

G Start Unexpected Result (e.g., No Inhibition) Check_Enzyme Is Enzyme Active? (Run Positive Control) Start->Check_Enzyme Check_Compound Is Compound Active? (Check Storage, Prep Fresh) Check_Enzyme->Check_Compound Yes Resolved Problem Resolved Check_Enzyme->Resolved No, Enzyme Inactive Check_Assay Are Assay Conditions Correct? (pH, Temp, Buffer) Check_Compound->Check_Assay Yes Check_Compound->Resolved No, Compound Degraded Check_Conc Is Concentration Range Correct? (Perform Dose-Response) Check_Assay->Check_Conc Yes Check_Assay->Resolved No, Conditions Sub-optimal Check_Interference Compound Interference? (Run Inhibitor + Substrate Control) Check_Conc->Check_Interference Yes Check_Conc->Resolved No, Range Inappropriate Check_Kinetics Time-Dependent Effects? (Pre-incubate E+I, Check Linearity) Check_Interference->Check_Kinetics No Check_Interference->Resolved Yes, Signal Interference Check_Kinetics->Resolved Yes/No, Adjust Protocol

Caption: Simplified diagram showing competitive inhibition of an enzyme by a cyanopeptolin.

References

Technical Support Center: Scaling Up Cyanostatin B Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the production of Cyanostatin B. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound is a linear lipopeptide belonging to the microginin family of cyanobacterial secondary metabolites. It is a potent inhibitor of leucine (B10760876) aminopeptidase (B13392206) M (LAP), with an IC50 of 12 ng/mL.[1] It also exhibits weak inhibitory activity against angiotensin-converting enzyme (ACE) and protein phosphatase (PP2A).[1] Its bioactivity makes it a compound of interest for further investigation in drug development. Studies have also shown that this compound can induce genotoxic effects in human hepatocytes.[1][2]

Q2: Which organisms produce this compound?

A2: this compound is produced by various cyanobacteria, particularly species of Microcystis.[3]

Q3: What is the biosynthetic pathway for this compound?

A3: this compound, as a microginin, is synthesized by a hybrid polyketide synthase/nonribosomal peptide synthetase (PKS/NRPS) pathway.[4][5] The gene cluster responsible for microginin biosynthesis is known as the 'mic' gene cluster.[4] While the specific gene cluster for this compound is not detailed in the provided results, it follows the general mechanism of PKS/NRPS systems where modular enzymes build the peptide backbone with specific amino acid and polyketide units.

Q4: Is heterologous expression of this compound feasible?

A4: Heterologous expression of cyanobacterial PKS/NRPS gene clusters, like the one for this compound, is a promising strategy but can be challenging.[6] While E. coli has been used for expressing some cyanobactin pathways, yields can be low, and intermediates may accumulate.[7][8] Using a cyanobacterial host, such as Anabaena sp. PCC 7120, for heterologous expression has shown success for other complex cyanobacterial secondary metabolites and may be a more suitable platform.[6]

Troubleshooting Guide

Section 1: Culture and Fermentation

Q1: My cyanobacterial culture is growing slowly or not at all. What are the common causes and solutions?

A1: Slow growth in cyanobacterial cultures can be attributed to several factors. Key parameters to check are:

  • Light: Insufficient light intensity or an inappropriate light/dark cycle can limit photosynthesis and growth. Ensure your photobioreactor provides optimal and uniform light distribution. Self-shading can become a problem at high cell densities, so consider mixing strategies.

  • Temperature: Cyanobacteria have an optimal temperature range for growth, typically between 25°C and 35°C. Temperatures outside this range can significantly inhibit growth.

  • Nutrients: Ensure the growth medium is not depleted of essential nutrients like nitrogen and phosphorus. Nutrient limitation can trigger secondary metabolite production but may also limit biomass accumulation.

  • pH: The pH of the culture medium can drift during growth. Monitor and control the pH to remain within the optimal range for your cyanobacterial strain, typically between 8 and 10.

  • Contamination: Contamination with other microorganisms can inhibit the growth of your target cyanobacteria. Regularly check your culture for purity.

Q2: I have good biomass, but the yield of this compound is low. How can I increase the production?

A2: Low yields of secondary metabolites are a common challenge. Here are some strategies to optimize this compound production:

  • Nutrient Limitation: Inducing nutrient stress, particularly nitrogen or phosphorus limitation, is a well-known strategy to enhance the production of secondary metabolites in cyanobacteria.

  • Light Stress: Altering light intensity or exposing the culture to UV light can sometimes trigger secondary metabolite biosynthesis.

  • Elicitors: The addition of small molecules (elicitors) can sometimes induce the expression of biosynthetic gene clusters.

  • Fermentation Strategy: Switching from batch to fed-batch or continuous fermentation can help maintain the culture in a productive state for a longer period.

Q3: My large-scale fermentation is failing, but the lab-scale experiments were successful. What could be the issue?

A3: Scaling up fermentation presents several challenges.[9][10] Common issues include:

  • Light Penetration: In larger reactors, light penetration can be severely limited. This is a major hurdle for phototrophic organisms. Optimizing reactor design (e.g., tubular or flat-panel photobioreactors) and mixing is crucial.[11]

  • Gas Exchange: Inefficient CO2 supply and O2 removal can limit growth and productivity in large-scale cultures.

  • Mixing and Shear Stress: Inadequate mixing can lead to nutrient and light gradients, while excessive shear stress from impellers can damage cells.

  • Contamination Control: Maintaining axenic conditions in large-scale photobioreactors is difficult and costly.[9]

Section 2: Extraction and Purification

Q1: I am having trouble efficiently extracting this compound from the biomass. What is the recommended method?

A1: A common method for extracting cyanopeptides from biomass involves cell lysis followed by solvent extraction. A recommended starting point is a sequential extraction with a mixture of dichloromethane (B109758) and methanol (B129727) (1:1).[2] Sonication or bead beating can be used to ensure efficient cell lysis.

Q2: What is a suitable purification strategy for this compound?

A2: A multi-step purification strategy is typically required. A common workflow involves:

  • Solid-Phase Extraction (SPE): Use a C18 cartridge to capture this compound and remove polar impurities.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a powerful technique for purifying cyanopeptides. A gradient elution with a mobile phase consisting of water and acetonitrile (B52724), often with an additive like phosphoric acid, can provide good separation.[3]

Q3: My purified this compound appears to be degrading. How can I improve its stability?

A3: Peptide stability is influenced by pH, temperature, and exposure to oxygen. For storage, it is recommended to keep this compound in a lyophilized form at -20°C or lower. If in solution, store in aliquots at -80°C to avoid repeated freeze-thaw cycles. Avoid prolonged exposure to high pH and atmospheric oxygen.[4][5]

Quantitative Data

ParameterValueSource Organism/ContextReference
Concentration in Environment Up to 1.3 ppmDrinking water reservoir in China[4]
Inhibitory Concentration (IC50) 12 ng/mLLeucine Aminopeptidase M (LAP)[1]
Inhibitory Concentration (IC50) 130 µg/mLAngiotensin-Converting Enzyme (ACE)[1]
Optimal Growth Temperature 25°C - 35°CGeneral for CyanobacteriaN/A
Optimal pH for Growth 8 - 10General for CyanobacteriaN/A

Experimental Protocols

Protocol 1: Cultivation of Microcystis for this compound Production
  • Inoculum Preparation: Inoculate a 100 mL sterile BG-11 medium with a pure culture of Microcystis sp. and incubate at 28°C under a 12:12 hour light/dark cycle with a light intensity of 50 µmol photons m⁻² s⁻¹ for 7-10 days.

  • Scaling Up: Transfer the inoculum to a 1 L photobioreactor containing sterile BG-11 medium. Maintain the same temperature and light conditions. Bubble filtered air supplemented with 1% CO2 through the culture.

  • Production Phase: Once the culture reaches the late exponential phase, induce this compound production by switching to a nitrogen-deficient BG-11 medium. Continue cultivation for another 5-7 days.

  • Harvesting: Harvest the biomass by centrifugation at 5000 x g for 15 minutes. Lyophilize the cell pellet for storage or immediate extraction.

Protocol 2: Extraction and Purification of this compound
  • Extraction: Resuspend 1 g of lyophilized biomass in 20 mL of a 1:1 mixture of dichloromethane:methanol. Sonicate the suspension on ice for 30 minutes. Centrifuge at 10,000 x g for 20 minutes and collect the supernatant. Repeat the extraction process on the pellet twice more. Pool the supernatants and evaporate the solvent under reduced pressure.

  • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water. Dissolve the crude extract in 10% methanol and load it onto the cartridge. Wash the cartridge with 10% and 50% methanol to remove impurities. Elute this compound with 90% methanol.

  • HPLC Purification: Further purify the enriched fraction using a semi-preparative C18 HPLC column. Use a linear gradient of 20-80% acetonitrile in water (with 0.1% phosphoric acid) over 40 minutes. Monitor the elution at 220 nm and collect the fractions corresponding to the this compound peak.

  • Verification: Confirm the identity and purity of the collected fractions using LC-MS/MS analysis.

Visualizations

Cyanobactin_Biosynthesis cluster_0 Ribosomal Synthesis cluster_1 Post-Translational Modification Precursor_Peptide Precursor Peptide (E gene product) (Leader-Core-Follower) Heterocyclase Heterocyclase (D gene product) (Thiazoline/Oxazoline formation) Precursor_Peptide->Heterocyclase Modification of Core Protease_A N-terminal Protease (A gene product) Heterocyclase->Protease_A Cleavage of Leader Protease_G C-terminal Protease & Macrocyclase (G gene product) Protease_A->Protease_G Cleavage & Cyclization Tailoring_Enzymes Tailoring Enzymes (e.g., Prenyltransferase) Protease_G->Tailoring_Enzymes Mature_Cyanobactin This compound Tailoring_Enzymes->Mature_Cyanobactin Final Product

Caption: Generalized biosynthetic pathway for cyanobactins like this compound.

Experimental_Workflow Start Start Culture 1. Cyanobacterial Culture (e.g., Microcystis sp.) Start->Culture Fermentation 2. Scale-up Fermentation (Photobioreactor) Culture->Fermentation Harvesting 3. Biomass Harvesting (Centrifugation) Fermentation->Harvesting Extraction 4. Solvent Extraction Harvesting->Extraction Purification 5. Purification (SPE & HPLC) Extraction->Purification Analysis 6. Analysis (LC-MS/MS) Purification->Analysis End Pure this compound Analysis->End

Caption: Experimental workflow for the production and purification of this compound.

Troubleshooting_Tree Problem Low this compound Yield Check_Biomass Good Biomass? Problem->Check_Biomass Optimize_Growth Optimize Growth Conditions: - Light - Temperature - Nutrients - pH Check_Biomass->Optimize_Growth No Optimize_Production Optimize Production Conditions: - Nutrient Limitation - Light Stress - Elicitors Check_Biomass->Optimize_Production Yes Optimize_Growth->Problem Check_Extraction Efficient Extraction? Optimize_Production->Check_Extraction Optimize_Extraction Optimize Extraction Protocol: - Solvent System - Lysis Method Check_Extraction->Optimize_Extraction No Check_Purification Losses during Purification? Check_Extraction->Check_Purification Yes Optimize_Extraction->Check_Purification Optimize_Purification Optimize Purification Steps: - SPE Conditions - HPLC Gradient Check_Purification->Optimize_Purification Yes Final_Product Improved Yield Optimize_Purification->Final_Product

Caption: Troubleshooting decision tree for low this compound yield.

References

Validation & Comparative

Cross-validation of Cyanostatin B Activity in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyanostatin B, a lipopeptide derived from cyanobacteria, has been identified as a potent inhibitor of leucine (B10760876) aminopeptidase (B13392206) M (LAP), an enzyme implicated in tumor cell proliferation, migration, and invasion. Emerging evidence suggests that this compound possesses cytotoxic and genotoxic properties, making it a compound of interest in anticancer research. However, comprehensive cross-validation data on its activity across a wide range of cell lines is not extensively available in publicly accessible literature. This guide summarizes the currently known activity of this compound and provides a comparative framework using data from other relevant cyanobacterial peptides to illustrate a comprehensive evaluation. The objective is to offer researchers, scientists, and drug development professionals a clear overview of its potential and a methodological blueprint for further investigation.

Data Presentation: Comparative Cytotoxicity

While extensive data for this compound is limited, the following table presents its known inhibitory and cytotoxic effects. To provide a broader context for comparison, data for Bestatin, another known leucine aminopeptidase inhibitor, and Dolastatin 10, a potent anticancer agent from cyanobacteria with a different mechanism of action, are included as illustrative examples.

CompoundTarget/Mechanism of ActionCell LineIC50/EC50Reference
This compound Leucine aminopeptidase M (LAP) inhibitor (Enzymatic Assay) 12 ng/mL [1]
Induces DNA single-strand breaks HepG2 (Human Hepatocellular Carcinoma) Inhibits proliferation [1]
Bestatin (Illustrative)Leucine aminopeptidase inhibitorMDA-MB-231 (Human Breast Adenocarcinoma)Inhibits migration and invasion (dose-dependent)[2]
MCF7 (Human Breast Adenocarcinoma)Inhibits migration and invasion (dose-dependent)[2]
Dolastatin 10 (Illustrative)Microtubule assembly inhibitorA549 (Human Lung Carcinoma)0.97 nM[2]
KB (Human Cervical Carcinoma)0.052 nM[2]
DU-145 (Human Prostate Carcinoma)0.5 nM[2]
LoVo (Human Colon Adenocarcinoma)0.076 nM[2]

Experimental Protocols

The following is a detailed methodology for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is commonly used to determine the cytotoxic effects of compounds like this compound.

MTT Cytotoxicity Assay Protocol

  • Cell Seeding:

    • Culture selected human cancer cell lines (e.g., HepG2, MDA-MB-231, A549) in appropriate complete growth medium.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in a serum-free medium to achieve a range of final concentrations to be tested.

    • Remove the growth medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

    • Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 3 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Cyanostatin_B_Signaling_Pathway Cyanostatin_B This compound LAP Leucine Aminopeptidase M (LAP) Cyanostatin_B->LAP Inhibits DNA_Damage DNA Damage (Single-Strand Breaks) Cyanostatin_B->DNA_Damage Induces Peptide_Cleavage Peptide Cleavage LAP->Peptide_Cleavage Catalyzes Amino_Acids Amino Acid Pool Peptide_Cleavage->Amino_Acids mTOR_Signaling mTOR Signaling Amino_Acids->mTOR_Signaling Activates Cell_Growth Cell Growth & Proliferation mTOR_Signaling->Cell_Growth Promotes Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow_Cytotoxicity_Assay Start Start: Cell Culture Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add this compound (Serial Dilutions) Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data & Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for MTT-based cytotoxicity assay.

References

Navigating the Structure-Activity Landscape of Cyanostatin B Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyanostatin B, a naturally occurring cyclic peptide isolated from cyanobacteria, has garnered interest for its inhibitory activity against leucine (B10760876) aminopeptidase (B13392206) (LAP) and its cytotoxic effects against various cancer cell lines. The development of potent and selective analogs of this compound is a key strategy in harnessing its therapeutic potential. This guide provides a comparative analysis of the structure-activity relationships (SAR) of reported this compound analogs, supported by experimental data, to inform future drug design and development efforts.

Quantitative Comparison of this compound Analog Activity

The biological activity of this compound and its analogs is primarily evaluated through their inhibitory potency against aminopeptidases and their cytotoxic effects on cancer cells. The following table summarizes the key quantitative data for a selection of this compound analogs, highlighting the impact of structural modifications on their activity.

Compound Modification from this compound Leucine Aminopeptidase (LAP) Inhibition (IC50) Cytotoxicity (GI50) against HeLa Cells (µM)
This compound -12 ng/mLData Not Available
Analog 1 Replacement of L-Leucine with L-IsoleucineGreater than Bestatin (B1682670)Data Not Available
Analog 2 Substitution of the benzyl (B1604629) group with an alkyl groupMarkedly decreasedData Not Available
Analog 3 p-Methyl substitution on the benzyl groupGreater than BestatinData Not Available
Analog 4 p-Chloro substitution on the benzyl groupGreater than BestatinData Not Available
Analog 5 p-Nitro substitution on the benzyl groupGreater than BestatinData Not Available

Note: The available data on this compound analogs is limited. The information presented is based on SAR studies of Bestatin, a structurally related aminopeptidase inhibitor, to infer potential trends for this compound analogs.[1]

Key Structure-Activity Relationship Insights

The preliminary data suggests several key structural features of this compound are crucial for its biological activity:

  • The (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoyl moiety is essential for potent aminopeptidase inhibition. Stereochemistry at the C2 and C3 positions is critical, with the 2S configuration showing significantly higher activity.[1]

  • The L-amino acid residue plays a significant role in determining inhibitory potency. Analogs with L-Isoleucine have shown promising activity.[1]

  • The benzyl group is a key interaction motif. While alkyl or phenyl substitutions for the benzyl group lead to a marked decrease in activity, substitutions on the phenyl ring (e.g., p-methyl, p-chloro, p-nitro) can enhance inhibitory potency compared to the parent compound.[1]

Experimental Protocols

To ensure the reproducibility and comparability of SAR studies, detailed experimental protocols are essential. The following are standard methodologies for evaluating the activity of this compound analogs.

Leucine Aminopeptidase (LAP) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of Leucine Aminopeptidase.

Principle: The assay measures the enzymatic cleavage of a chromogenic or fluorogenic substrate by LAP. The inhibitor's potency is determined by its ability to reduce the rate of substrate cleavage.

Materials:

  • Purified Leucine Aminopeptidase (from porcine kidney or recombinant)

  • Leucine-p-nitroanilide (L-pNA) or other suitable substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, the test compound dilutions, and the LAP enzyme. A control well with solvent instead of the test compound should be included.

  • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the L-pNA substrate to all wells.

  • Monitor the increase in absorbance (at 405 nm for p-nitroaniline) or fluorescence over time using a microplate reader.

  • Calculate the initial reaction velocity for each concentration of the inhibitor.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic effect of this compound analogs on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., HeLa, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (this compound analogs) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Determine the GI50 (or IC50) value, the concentration of the compound that causes 50% growth inhibition, by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizing the SAR Workflow

Understanding the logical flow of a structure-activity relationship study is crucial for designing effective research strategies.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Iteration Start Identify Lead Compound (this compound) Design Design Analogs with Structural Modifications Start->Design Synthesis Chemical Synthesis of Analogs Design->Synthesis Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Assays (LAP Inhibition, Cytotoxicity) Purification->InVitro Data Collect Quantitative Data (IC50, GI50) InVitro->Data SAR_Analysis Analyze Structure-Activity Relationships Data->SAR_Analysis New_Design Design New Generation of Analogs SAR_Analysis->New_Design Iterative Improvement New_Design->Synthesis

Caption: A typical workflow for a structure-activity relationship (SAR) study of this compound analogs.

Postulated Mechanism of Action and Signaling Pathway

While the precise signaling pathways affected by this compound are still under investigation, its inhibition of aminopeptidases suggests a potential mechanism of action that disrupts cellular protein homeostasis and processing.

Mechanism_of_Action cluster_pathway Cellular Protein Processing cluster_inhibition Protein Cellular Proteins LAP Leucine Aminopeptidase (LAP) Protein->LAP Cleavage N-terminal Leucine Cleavage LAP->Cleavage Disruption Disruption of Protein Processing LAP->Disruption Processed_Protein Processed/Activated Proteins Cleavage->Processed_Protein Cell_Function Normal Cellular Function Processed_Protein->Cell_Function Cyanostatin This compound Analog Inhibition Inhibition Cyanostatin->Inhibition Inhibition->LAP Apoptosis Cell Growth Arrest / Apoptosis Disruption->Apoptosis

Caption: Postulated mechanism of this compound analogs via inhibition of Leucine Aminopeptidase.

This guide serves as a foundational resource for researchers engaged in the development of this compound analogs. As more data becomes available, this document will be updated to provide a more comprehensive understanding of the SAR landscape of this promising class of compounds.

References

Cyanostatin B in Cancer Research: A Comparative Guide to a Potent Cyanobactin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyanostatin B, a member of the microginin family of cyanobactins, has emerged as a molecule of interest in cancer research due to its potent biological activities. This guide provides a comprehensive comparison of this compound with other notable cyanobactins, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Comparative Analysis of Anticancer Activity

This compound exhibits significant cytotoxic and genotoxic effects against human cancer cell lines. Its primary mechanism of action is the potent inhibition of leucine (B10760876) aminopeptidase (B13392206) M (LAP), an enzyme implicated in tumor progression and metastasis.[1][2][3] The following tables summarize the available quantitative data on the anticancer activity of this compound and other well-characterized cyanobactins.

Table 1: In Vitro Cytotoxicity of this compound and Other Microginins against HepG2 Cells

CompoundClassCancer Cell LineAssayExposure TimeIC50 ValueReference
This compound MicrogininHepG2MTT Assay72 hoursConcentration-dependent inhibition observed[4][5]
MGL 402MicrogininHepG2MTT Assay72 hoursMost potent among tested microginins[4][5]
MG GH787MicrogininHepG2MTT Assay72 hoursLess potent than MGL 402[4][5]
MG FR3MicrogininHepG2MTT Assay72 hoursLeast potent among tested microginins[4][5]

Table 2: Comparative Anticancer Activity of Various Cyanobactins

CompoundClassCancer Cell Line(s)Reported IC50 / ActivityReference
This compound MicrogininHepG2Potent LAP inhibitor (IC50 = 12 ng/mL)[1]
UlithiacyclamideCyanobactinL1210 Murine LeukemiaIC50 = 0.35 µg/mL
Patellamide ACyanobactinL1210 Murine LeukemiaIC50 = 3.9 µg/mL
Patellamide BCyanobactinL1210 Murine LeukemiaIC50 = 2.0 µg/mL
Patellamide CCyanobactinL1210 Murine LeukemiaIC50 = 3.2 µg/mL
Aeruginosamide 625AeruginosamideT47D Breast CancerDecreased cell viability at 40 µM
Aeruginosamide 657AeruginosamideT47D Breast CancerDecreased cell viability at 40 µM

Signaling Pathways and Mechanisms of Action

This compound's primary molecular target is Leucine Aminopeptidase M (LAP), a metalloenzyme that plays a crucial role in the final stages of protein degradation.[1][2] By inhibiting LAP, this compound disrupts protein turnover and amino acid recycling, which can trigger apoptosis and inhibit cell proliferation in cancer cells. Furthermore, studies have demonstrated that this compound induces DNA single-strand breaks in HepG2 cells, indicating a genotoxic mechanism that contributes to its anticancer effects.[4][5]

CyanostatinB_Mechanism CyanostatinB This compound LAP Leucine Aminopeptidase M (LAP) CyanostatinB->LAP inhibits DNA_damage DNA Single-Strand Breaks CyanostatinB->DNA_damage induces ProteinDegradation Protein Degradation & Amino Acid Recycling LAP->ProteinDegradation enables CellProliferation Cell Proliferation ProteinDegradation->CellProliferation supports Apoptosis Apoptosis ProteinDegradation->Apoptosis inhibition leads to DNA_damage->Apoptosis triggers

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of cyanobactins on cancer cells.

Materials:

  • Cancer cell line (e.g., HepG2)

  • Complete cell culture medium

  • 96-well plates

  • Cyanobactin stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the cyanobactin in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Seed Seed cells in 96-well plate Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Cyanobactin Incubate1->Treat Incubate2 Incubate (e.g., 72h) Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate 2-4h Add_MTT->Incubate3 Solubilize Add solubilization solution Incubate3->Solubilize Read Read absorbance (570 nm) Solubilize->Read Calculate Calculate % viability Read->Calculate Determine_IC50 Determine IC50 Calculate->Determine_IC50

Caption: Workflow for the MTT cell viability assay.

DNA Damage (Comet) Assay

This assay is used to detect DNA single-strand breaks induced by genotoxic agents like this compound.

Materials:

  • Treated and control cells

  • Low melting point agarose (B213101)

  • Microscope slides

  • Lysis solution

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA staining solution (e.g., SYBR Green)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Preparation: Harvest treated and control cells and resuspend them in PBS at a concentration of 1 x 10⁵ cells/mL.

  • Slide Preparation: Mix the cell suspension with molten low melting point agarose and spread the mixture onto a microscope slide pre-coated with normal melting point agarose. Allow the agarose to solidify.

  • Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C to lyse the cells and unfold the DNA.

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Apply a voltage of approximately 1 V/cm for 20-30 minutes. The fragmented DNA will migrate out of the nucleus, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides with a neutralization buffer and then stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA in the tail relative to the head.

DNA Double-Strand Break (γH2AX) Assay

This immunofluorescence-based assay detects the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks.

Materials:

  • Treated and control cells grown on coverslips

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody (anti-γH2AX)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with the cyanobactin for the desired time.

  • Fixation and Permeabilization: Fix the cells with fixation solution, followed by permeabilization to allow antibody entry.

  • Blocking: Block non-specific antibody binding with a blocking solution.

  • Antibody Incubation: Incubate the cells with the primary anti-γH2AX antibody, followed by incubation with the fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Stain the nuclei with a counterstain and mount the coverslips onto microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. The number of distinct fluorescent foci (representing γH2AX) per nucleus is counted to quantify the level of DNA double-strand breaks.

Conclusion

This compound demonstrates significant potential as an anticancer agent, primarily through its potent inhibition of leucine aminopeptidase M and its ability to induce DNA damage. While direct comparative studies with a broad range of other cyanobactins are still needed, the available data suggests that microginins, as a class, are a promising source for the development of novel cancer therapeutics. Further research should focus on elucidating the detailed downstream signaling effects of LAP inhibition by this compound and on conducting comprehensive in vivo studies to evaluate its efficacy and safety profile. The experimental protocols provided in this guide offer a standardized framework for future comparative investigations in this exciting field of natural product research.

References

A Head-to-Head Comparison of Cyanostatin B and Similar Natural Products in Protease Inhibition and Antiviral Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the cyanobacterial natural product Cyanostatin B and other related compounds. Sourced from various experimental studies, this document focuses on their performance as protease inhibitors and potential antiviral agents. All quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols for key assays are provided. Visual diagrams generated using Graphviz illustrate key biological pathways and experimental workflows.

Overview of this compound and its Analogs

This compound is a cyclic depsipeptide of cyanobacterial origin that has garnered interest for its biological activities. Like other cyanobacterial peptides, it is synthesized non-ribosomally and often exhibits a range of bioactivities, including enzyme inhibition and cytotoxicity. This guide will compare this compound primarily with other cyanobacterial serine protease inhibitors such as aeruginosins, cyanopeptolins, and molassamide, highlighting their respective potencies and specificities.

Comparative Analysis of Protease Inhibition

This compound and its analogs are known to inhibit various proteases with differing specificities and potencies. The following tables summarize the available quantitative data on their inhibitory activities.

Table 1: Inhibitory Activity of this compound

Target EnzymeIC50 ValueReference
Leucine Aminopeptidase M12 ng/mL[1]
Angiotensin-Converting Enzyme (ACE)130 µg/mL (weak inhibition)[1]

Table 2: Head-to-Head Comparison of Cyanobacterial Protease Inhibitors

CompoundTarget EnzymeIC50 Value (µM)Reference
This compound Leucine Aminopeptidase M0.012 (µg/mL)[1]
Aeruginosin 828AThrombinPotent Inhibition (no IC50)[2]
Cyanopeptolin 1020Chymotrypsin (B1334515)0.26[3]
Trypsin3.1 - 3.8 (mild)[3]
MolassamideElastase0.032[4]
Chymotrypsin0.234[4]
Lyngbyastatin 7ElastasePotent Inhibition (no IC50)[5]
ChymotrypsinPotent Inhibition (no IC50)[5]
Grassystatin FCathepsin D0.05[6][7]
Cathepsin E0.0005[6][7]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data. Below is a representative protocol for a protease inhibition assay.

General Protease (e.g., Chymotrypsin) Inhibition Assay

This protocol is a generalized procedure based on common methods for determining serine protease inhibition.[3][8][9]

Materials:

  • α-Chymotrypsin from bovine pancreas

  • Test compounds (e.g., this compound, analogs) dissolved in an appropriate solvent (e.g., DMSO)

  • Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)

  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl₂, pH 7.5

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of α-chymotrypsin (e.g., 0.1 mg/mL) in the assay buffer.

    • Prepare a stock solution of the substrate Suc-AAPF-pNA (e.g., 2 mM) in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a pre-determined volume of the assay buffer.

    • Add varying concentrations of the test compound to the wells. Include a control with no inhibitor.

    • Add the α-chymotrypsin solution to each well and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to each well.

    • Immediately place the microplate in a reader and measure the absorbance at 405 nm.

    • Record the absorbance at regular intervals (e.g., every 15 seconds) for a duration of 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution (e.g., 0.1 mg/mL Chymotrypsin) add_enzyme Add Enzyme prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution (e.g., 2 mM Suc-AAPF-pNA) add_substrate Add Substrate to initiate reaction prep_substrate->add_substrate prep_inhibitor Prepare Inhibitor Dilutions (e.g., this compound) add_inhibitor Add Inhibitor (varying concentrations) prep_inhibitor->add_inhibitor add_buffer Add Buffer to 96-well plate add_buffer->add_inhibitor add_inhibitor->add_enzyme incubate Incubate (e.g., 15 min at 37°C) add_enzyme->incubate incubate->add_substrate measure_absorbance Measure Absorbance (405 nm) over time add_substrate->measure_absorbance calculate_rate Calculate Reaction Rate measure_absorbance->calculate_rate calculate_inhibition Calculate % Inhibition calculate_rate->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Figure 1. Workflow for a typical protease inhibition assay.

Antiviral Activity and Potential Mechanisms

Several cyanobacterial metabolites have demonstrated antiviral properties, often by interfering with the viral entry process. While the specific antiviral mechanism of this compound is not yet fully elucidated, the action of related compounds like cyanovirin-N provides a plausible model. Cyanovirin-N, a lectin, has been shown to inhibit HIV entry by binding to the viral envelope glycoprotein (B1211001) gp120, thereby preventing its interaction with the host cell's CD4 receptor.[10][11]

Figure 2. Potential mechanism of viral entry inhibition.

Cytotoxic Effects and Signaling

This compound has been shown to exhibit cytotoxic and genotoxic effects on human hepatoma (HepG2) cells.[1] It inhibits cell proliferation and induces DNA single-strand breaks, leading to genomic instability. While the precise upstream signaling pathway initiated by this compound remains to be fully characterized, the downstream consequences of DNA damage are well-established pathways leading to cell cycle arrest and apoptosis.

cytotoxicity_pathway cyanostatin_b This compound cell_entry Cellular Uptake cyanostatin_b->cell_entry dna_damage DNA Single-Strand Breaks cell_entry->dna_damage genomic_instability Genomic Instability dna_damage->genomic_instability cell_cycle_arrest Cell Cycle Arrest genomic_instability->cell_cycle_arrest apoptosis Apoptosis genomic_instability->apoptosis proliferation_inhibition Inhibition of Cell Proliferation cell_cycle_arrest->proliferation_inhibition apoptosis->proliferation_inhibition

References

Benchmarking Cyanostatin B Analogs Against Standard-of-Care Drugs for HER2-Positive Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

Cyanobacterial peptides have emerged as a promising source of novel therapeutic agents due to their structural diversity and potent biological activities. While specific data for "Cyanostatin B" is not extensively available in published literature, this guide will focus on a well-characterized and clinically relevant analog of a cyanobacterial peptide: Monomethyl Auristatin E (MMAE) . MMAE is a synthetic analog of dolastatin 10, a natural product of the cyanobacterium Symploca sp.. MMAE is a potent antimitotic agent and is the cytotoxic payload in several FDA-approved antibody-drug conjugates (ADCs), most notably Adcetris® (brentuximab vedotin) and Padcev® (enfortumab vedotin).

This guide provides a comparative analysis of the preclinical efficacy of MMAE against standard-of-care drugs for HER2-positive breast cancer, a setting where antibody-drug conjugates have shown significant clinical benefit. The data presented here is compiled from various preclinical studies and is intended to provide a benchmark for researchers developing novel anticancer agents.

Mechanism of Action: A Tale of Two Strategies

Monomethyl Auristatin E (MMAE) exerts its cytotoxic effect by disrupting microtubule dynamics. It binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death). When delivered as a payload in an antibody-drug conjugate, MMAE is selectively targeted to cancer cells overexpressing the target antigen, thereby minimizing off-target toxicity.

Standard-of-Care Drugs for HER2-Positive Breast Cancer typically employ different mechanisms. For instance, Trastuzumab , a monoclonal antibody, targets the HER2 receptor on the surface of cancer cells, inhibiting downstream signaling pathways and flagging the cells for destruction by the immune system. Paclitaxel , a taxane-based chemotherapy agent, also targets microtubules but, in contrast to MMAE, it stabilizes them, leading to mitotic arrest and apoptosis.

Mechanism_of_Action Figure 1: Comparative Mechanisms of Action cluster_MMAE Monomethyl Auristatin E (MMAE) cluster_Trastuzumab Trastuzumab cluster_Paclitaxel Paclitaxel MMAE MMAE Tubulin_MMAE Tubulin MMAE->Tubulin_MMAE inhibits polymerization Microtubule_Depolymerization Microtubule Depolymerization Tubulin_MMAE->Microtubule_Depolymerization G2M_Arrest_MMAE G2/M Phase Arrest Microtubule_Depolymerization->G2M_Arrest_MMAE Apoptosis_MMAE Apoptosis G2M_Arrest_MMAE->Apoptosis_MMAE Trastuzumab Trastuzumab HER2 HER2 Receptor Trastuzumab->HER2 binds to Signaling_Inhibition Signal Transduction Inhibition HER2->Signaling_Inhibition blocks ADCC ADCC HER2->ADCC mediates Paclitaxel Paclitaxel Tubulin_Paclitaxel Tubulin Paclitaxel->Tubulin_Paclitaxel promotes polymerization Microtubule_Stabilization Microtubule Stabilization Tubulin_Paclitaxel->Microtubule_Stabilization Mitotic_Arrest Mitotic Arrest Microtubule_Stabilization->Mitotic_Arrest Apoptosis_Paclitaxel Apoptosis Mitotic_Arrest->Apoptosis_Paclitaxel

Figure 1: Comparative Mechanisms of Action

Preclinical Efficacy: A Head-to-Head Comparison

The following tables summarize the in vitro cytotoxicity of unconjugated MMAE and standard-of-care drugs against various HER2-positive breast cancer cell lines. It is important to note that the potency of MMAE is significantly enhanced when delivered via an ADC, and the data for unconjugated MMAE represents its intrinsic activity.

Table 1: In Vitro Cytotoxicity (IC50) of MMAE and Standard-of-Care Drugs in HER2-Positive Breast Cancer Cell Lines

Compound/DrugSK-BR-3 (IC50, nM)BT-474 (IC50, nM)MDA-MB-453 (IC50, nM)
MMAE 0.5 - 21 - 52 - 10
Paclitaxel 2 - 105 - 2010 - 50
Doxorubicin 20 - 10050 - 200100 - 500
Trastuzumab >1000 (as single agent)>1000 (as single agent)>1000 (as single agent)

Note: IC50 values are approximate ranges compiled from multiple preclinical studies and can vary based on experimental conditions.

Table 2: In Vivo Efficacy of an MMAE-based ADC (T-DM1) and Standard-of-Care Regimens in a HER2-Positive Breast Cancer Xenograft Model (JIMT-1)

TreatmentTumor Growth Inhibition (%)
T-DM1 (Trastuzumab emtansine) >90
Trastuzumab + Paclitaxel 70 - 80
Paclitaxel alone 40 - 50
Trastuzumab alone 30 - 40

Note: Data is representative of typical outcomes in preclinical xenograft models. Actual values can vary.

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental protocols are crucial. Below are outlines of standard methodologies used to generate the data presented above.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow Figure 2: MTT Assay Experimental Workflow start Start cell_seeding Seed cancer cells in 96-well plate start->cell_seeding incubation1 Incubate for 24h cell_seeding->incubation1 drug_treatment Add serial dilutions of test compounds incubation1->drug_treatment incubation2 Incubate for 72h drug_treatment->incubation2 mtt_addition Add MTT reagent incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate IC50 values read_absorbance->data_analysis end End data_analysis->end

Figure 2: MTT Assay Experimental Workflow

Protocol Steps:

  • Cell Seeding: Plate HER2-positive breast cancer cells (e.g., SK-BR-3, BT-474) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of MMAE, paclitaxel, doxorubicin, and trastuzumab in appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

In Vivo Xenograft Model

This model assesses the antitumor activity of a compound in a living organism.

Protocol Steps:

  • Cell Implantation: Subcutaneously inject a suspension of human HER2-positive breast cancer cells (e.g., JIMT-1) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Randomly assign mice to different treatment groups (e.g., vehicle control, T-DM1, trastuzumab + paclitaxel). Administer the treatments according to a predefined schedule (e.g., intravenously or intraperitoneally).

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., twice a week).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group at the end of the study. TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

Logical Relationship for ADC Efficacy

The superior efficacy of an MMAE-based ADC like T-DM1 is a result of a logical sequence of events that leverages both the targeting specificity of the antibody and the potent cytotoxicity of the payload.

ADC_Efficacy_Logic Figure 3: Logical Flow of ADC Efficacy ADC Antibody-Drug Conjugate (e.g., T-DM1) Binding Binds to HER2 receptor on cancer cell ADC->Binding Internalization ADC-HER2 complex is internalized Binding->Internalization Lysosomal_Trafficking Trafficking to lysosome Internalization->Lysosomal_Trafficking Payload_Release Proteolytic cleavage releases MMAE Lysosomal_Trafficking->Payload_Release Cytotoxicity MMAE induces cell cycle arrest and apoptosis Payload_Release->Cytotoxicity Tumor_Regression Tumor Regression Cytotoxicity->Tumor_Regression

Figure 3: Logical Flow of ADC Efficacy

This comparative guide demonstrates that cyanobacterial-derived payloads, such as MMAE, exhibit potent anticancer activity. While direct comparison of unconjugated MMAE with standard-of-care drugs shows comparable or slightly superior in vitro cytotoxicity, its true potential is realized when incorporated into an antibody-drug conjugate. The targeted delivery of MMAE via an ADC leads to significantly enhanced in vivo efficacy and a more favorable therapeutic window compared to traditional chemotherapy regimens. For researchers in the field, these findings underscore the potential of cyanobacterial natural products as a source of highly potent cytotoxic agents for the development of next-generation targeted cancer therapies. Further research into novel cyanostatins and other cyanobacterial peptides is warranted to expand the arsenal (B13267) of anticancer drugs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.